ZINC05007751
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5Z)-4-methyl-2,6-dioxo-5-[(5-phenylfuran-2-yl)methylidene]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c1-11-14(17(21)20-18(22)15(11)10-19)9-13-7-8-16(23-13)12-5-3-2-4-6-12/h2-9H,1H3,(H,20,21,22)/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLNUUWCOAPJED-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C(=O)NC(=O)/C1=C\C2=CC=C(O2)C3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: ZINC05007751 Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZINC05007751 is a potent and selective small molecule inhibitor of the NIMA-related kinase 6 (NEK6).[1][2][3][4][5] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, effects on cancer cell lines, and synergistic potential with existing chemotherapeutic agents. The information is compiled from published research and is intended to serve as a technical guide for researchers and professionals in the field of drug development. All quantitative data is presented in structured tables, and key experimental protocols are described in detail. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.
Core Mechanism of Action: NEK6 Inhibition
This compound functions as a potent, ATP site-directed inhibitor of NEK6, a serine/threonine kinase implicated in cell cycle control and tumorigenesis. The inhibition of NEK6 by this compound disrupts mitotic progression, leading to spindle defects, abnormal chromosome segregation, and ultimately, apoptosis in cancer cells.
Kinase Inhibitory Activity
This compound demonstrates low micromolar inhibitory activity against NEK6. The half-maximal inhibitory concentration (IC50) has been determined to be 3.4 ± 1.2 µM.
Kinase Selectivity
The compound exhibits high selectivity for NEK6 and the closely related NEK1. No significant inhibitory activity has been observed against other NEK family members, including NEK2, NEK7, and NEK9. This selectivity is a critical attribute for a targeted therapeutic, minimizing off-target effects.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (µM) |
| NEK6 | 3.4 |
Data represents the mean from multiple independent experiments.
Table 2: Antiproliferative Activity in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | < 100 |
| PEO1 | Ovarian Cancer (BRCA2 mutated) | < 100 |
| NCI-H1299 | Non-small cell lung cancer | < 100 |
| HCT-15 | Colorectal Cancer | < 100 |
Cells were treated with this compound for 24 hours.
Table 3: Synergistic Effects with Chemotherapeutic Agents in PEO1 Ovarian Cancer Cells
| Combination Treatment (this compound concentration) | Cisplatin IC50 (µM) | Fold Reduction in Cisplatin IC50 |
| Cisplatin alone | 7.9 | - |
| Cisplatin + this compound (44 µM) | 0.1 | 79 |
The combination of 44 µM this compound and 10 µM Cisplatin exhibited the greatest synergistic effect.
Signaling Pathway
This compound exerts its effect by inhibiting NEK6, a key regulator of mitotic events. The simplified signaling pathway below illustrates the role of NEK6 in mitosis and the point of intervention by this compound.
Caption: Simplified NEK6 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature.
In Vitro NEK6 Kinase Assay (LANCE-Ultra)
This assay quantifies the inhibitory effect of this compound on NEK6 kinase activity.
Caption: Workflow for the LANCE-Ultra in vitro NEK6 kinase assay.
Protocol Steps:
-
Assay Buffer Preparation: A buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20 is prepared.
-
Compound Plating: this compound, diluted in DMSO, is added to the wells of a 384-well plate. Control wells receive DMSO only.
-
Enzyme Addition: A solution containing the NEK6 enzyme is added to each well.
-
Reaction Initiation: The kinase reaction is started by adding a mixture of ULight™-PLK (Ser/Thr) peptide substrate and ATP.
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Detection: A solution containing a Europium-labeled anti-phospho-PLK (Ser/Thr) antibody in detection buffer is added to stop the reaction and label the phosphorylated substrate.
-
Second Incubation: The plate is incubated for another 60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: The plate is read on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.
-
Data Analysis: The ratio of the emission signals at 665 nm and 615 nm is used to determine the level of substrate phosphorylation. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (e.g., CCK-8 or MTT)
This assay measures the effect of this compound on the proliferation of cancer cell lines.
Protocol Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: A reagent such as Cell Counting Kit-8 (CCK-8) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for a period that allows for the conversion of the reagent into a colored formazan product by metabolically active cells.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. IC50 values are determined from the resulting dose-response curves.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle progression.
Protocol Steps:
-
Cell Treatment: Cells are treated with this compound or a vehicle control for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Data Acquisition: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting data is analyzed to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Conclusion
This compound is a selective and potent inhibitor of NEK6 with demonstrated antiproliferative activity against a range of human cancer cell lines. Its ability to synergize with standard-of-care chemotherapeutics, such as cisplatin, in BRCA2-mutated ovarian cancer cells highlights its potential as a valuable lead compound for the development of novel anticancer agents. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for further investigation and development of this compound and related compounds.
References
ZINC05007751: A Novel Inhibitor of NEK6 Kinase for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The NIMA-related kinase 6 (NEK6) is a critical regulator of mitotic progression and has emerged as a promising therapeutic target in oncology due to its frequent overexpression in various human cancers.[1][2] Inhibition of NEK6 disrupts mitotic spindle formation, leading to mitotic arrest and apoptosis in cancer cells, making it an attractive strategy for the development of novel anti-cancer agents.[3] This technical guide provides a comprehensive overview of ZINC05007751, a potent and selective small molecule inhibitor of NEK6. We will delve into its mechanism of action, inhibitory pathway, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working on NEK6-targeted cancer therapies.
The NEK6 Signaling Pathway and its Role in Cancer
NEK6 is a serine/threonine kinase that plays a pivotal role in the G2/M phase of the cell cycle. Its expression and activity are tightly regulated during normal cell division. However, in many cancers, including breast, lung, colorectal, and liver cancer, NEK6 is significantly upregulated, correlating with tumor progression and poor prognosis.[4]
The activation of NEK6 is initiated by the upstream kinase NEK9, which is itself activated by PLK1 (Polo-like kinase 1). Once activated, NEK6 phosphorylates several downstream substrates, including the kinesin motor protein Eg5, which is essential for the formation and maintenance of the bipolar mitotic spindle. By phosphorylating Eg5, NEK6 ensures proper chromosome segregation and successful completion of mitosis.
Inhibition of NEK6 disrupts this cascade, preventing the phosphorylation of Eg5 and other substrates. This leads to defects in spindle assembly, mitotic arrest, and ultimately, apoptosis. Furthermore, NEK6 has been implicated in pathways beyond mitosis, including the transforming growth factor-beta (TGF-β) signaling pathway, where it can inhibit the tumor-suppressive functions of TGF-β by interacting with Smad4. This dual role in promoting cell division and suppressing anti-growth signals makes NEK6 a compelling target for cancer therapy.
This compound: A Potent and Selective NEK6 Inhibitor
This compound has been identified as a potent, ATP-competitive inhibitor of NEK6. It exhibits significant antiproliferative activity across a panel of human cancer cell lines and demonstrates synergistic effects with conventional chemotherapeutic agents.
In Vitro Inhibitory Activity
The inhibitory potency of this compound against NEK6 has been quantified, along with its selectivity against other NEK family kinases.
| Kinase | IC50 (µM) | Selectivity vs. NEK6 |
| NEK6 | 3.4 | - |
| NEK1 | > 30 | > 8.8-fold |
| NEK2 | Not Significant | - |
| NEK7 | Not Significant | - |
| NEK9 | Not Significant | - |
| Data compiled from publicly available sources. |
Antiproliferative Activity
This compound has been shown to inhibit the growth of various human cancer cell lines with IC50 values generally below 100 µM.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | < 100 |
| PEO1 | Ovarian Cancer | < 100 |
| NCI-H1299 | Lung Cancer | < 100 |
| HCT-15 | Colon Cancer | < 100 |
| Data reported in De Donato et al. (2018). |
Synergistic Effects with Chemotherapeutics
In a BRCA2 mutated ovarian cancer cell line (PEO1), this compound displays a synergistic effect with cisplatin and paclitaxel, significantly reducing the IC50 of these agents. For instance, in combination with 44 µM of this compound, the IC50 of cisplatin was reduced from 7.9 µM to 0.1 µM.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound.
In Vitro NEK6 Kinase Assay (LANCE Ultra)
This protocol is adapted from the LANCE Ultra kinase assay methodology.
Objective: To determine the in vitro inhibitory activity of this compound against NEK6 kinase.
Materials:
-
Recombinant human NEK6 enzyme
-
LANCE Ultra ULight™-MBP Peptide Substrate
-
Eu-anti-phospho-MBP Antibody
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
This compound (or other test compounds)
-
384-well white microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <= 1%).
-
Kinase Reaction Mixture: Prepare a master mix containing NEK6 enzyme and ULight-MBP peptide substrate in kinase buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted this compound or vehicle control (DMSO in kinase buffer) to the wells of a 384-well plate.
-
Add 5 µL of the kinase reaction mixture to each well.
-
-
Initiate Reaction: Add 5 µL of ATP solution to each well to initiate the kinase reaction. The final volume should be 15 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Detection: Add 5 µL of a stop/detection solution containing EDTA and Eu-anti-phospho-MBP antibody in detection buffer.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol describes a general method for assessing the antiproliferative effects of this compound on cancer cell lines.
Objective: To determine the IC50 of this compound in cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., PEO1, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
Analysis of Synergistic Effects
The combination index (CI) method developed by Chou and Talalay is a widely used method to quantify drug interactions.
Objective: To determine if this compound acts synergistically with other anticancer drugs.
Experimental Design:
-
Dose-Response Curves: Determine the IC50 values for this compound and the other drug (e.g., cisplatin) individually using the cell viability assay described above.
-
Combination Studies: Treat cells with a combination of this compound and the other drug at a constant ratio (e.g., based on their individual IC50 values) or in a checkerboard format with varying concentrations of both drugs.
-
Data Collection: Perform cell viability assays for each combination concentration.
Data Analysis:
-
Fraction Affected (Fa): For each dose, calculate the fraction of cells affected (Fa = 1 - fraction of viable cells).
-
Combination Index (CI) Calculation: Use software such as CompuSyn to calculate the CI value based on the dose-effect data for the individual drugs and their combinations. The CI is calculated using the following equation: CI = (D)1 / (Dx)1 + (D)2 / (Dx)2 Where (D)1 and (D)2 are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (x), and (Dx)1 and (Dx)2 are the concentrations of the individual drugs that produce the same effect.
-
Interpretation:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Conclusion
This compound is a promising NEK6 inhibitor with potent in vitro and cellular activity. Its ability to induce mitotic arrest and its synergistic effects with standard-of-care chemotherapeutics highlight its potential as a novel anticancer agent. The experimental protocols detailed in this guide provide a framework for the further investigation and development of this compound and other NEK6 inhibitors. Continued research into the precise molecular mechanisms and in vivo efficacy of this compound is warranted to advance its clinical translation.
References
- 1. revvity.com [revvity.com]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
In-Depth Technical Guide: The Biological Activity of ZINC05007751 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of the small molecule ZINC05007751 in various cancer cell lines. The information presented is collated from publicly available research, focusing on quantitative data, detailed experimental methodologies, and the elucidation of its mechanism of action.
Core Compound Activity: NEK6 Inhibition
This compound has been identified as a potent inhibitor of NIMA-related kinase 6 (NEK6), a serine/threonine kinase implicated in cell cycle control and tumorigenesis.[1][2][3][4] In vitro kinase assays have demonstrated that this compound inhibits NEK6 activity with a half-maximal inhibitory concentration (IC50) of 3.4 ± 1.2 µM .[3] The compound exhibits selectivity for NEK1 and NEK6, with no significant activity observed against NEK2, NEK7, and NEK9.
Antiproliferative Activity in Cancer Cell Lines
This compound has demonstrated significant antiproliferative effects across a panel of human cancer cell lines. The IC50 values for growth inhibition after a 72-hour treatment period are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 88.3 ± 9.5 |
| PEO1 | Ovarian Cancer | 44.1 ± 7.2 |
| NCI-H1299 | Lung Cancer | 75.8 ± 8.1 |
| HCT-15 | Colon Cancer | 95.2 ± 10.3 |
| MCF-7 | Breast Cancer | > 100 |
| COV318 | Ovarian Cancer | > 100 |
| NCI-H1975 | Lung Cancer | > 100 |
| SW948 | Colon Cancer | > 100 |
Data sourced from De Donato M, et al. Sci Rep. 2018;8(1):16047.
Experimental Protocols
Cell-Based Cytotoxicity Assay
The antiproliferative activity of this compound was determined using a luminescence-based cell viability assay.
-
Cell Seeding: Cancer cell lines were seeded in 96-well black plates at a density of 40,000 cells/ml (for HCT-15 and MCF-7) or 100,000 cells/ml (for all other cell lines).
-
Compound Treatment: Twenty-four hours after seeding, this compound was added in quadruplicate at concentrations ranging from 6 µM to 190 µM.
-
Incubation: Cells were incubated with the compound for 72 hours.
-
Viability Assessment: Cell growth inhibition was evaluated using the ATPlite kit (PerkinElmer), which measures ATP levels as an indicator of cell viability.
-
Data Analysis: The IC50 values were calculated from dose-response curves.
Cell Cycle Analysis
The effect of this compound on cell cycle progression was investigated in the PEO1 ovarian cancer cell line using flow cytometry.
-
Cell Treatment: PEO1 cells were treated with this compound at its IC50 concentration (44.1 µM).
-
Time Points: Cells were harvested at 24, 48, and 72 hours post-treatment.
-
Fixation: Cells were fixed in 70% ethanol.
-
Staining: Fixed cells were stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content. RNase A is included to prevent staining of RNA.
-
Flow Cytometry: Stained cells were analyzed on a flow cytometer to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: The percentage of cells in each phase was quantified using cell cycle analysis software (e.g., ModFit LT).
Mechanism of Action: Cell Cycle Perturbation
Treatment of PEO1 ovarian cancer cells with this compound resulted in a notable perturbation of the cell cycle. A significant increase in the percentage of cells in the G2/M phase was observed, with a corresponding decrease in the G0/G1 population. This effect was measurable at 24 hours and sustained over the 72-hour treatment period, suggesting that the inhibition of NEK6 by this compound leads to a G2/M arrest. This is consistent with the known role of NEK6 in mitotic progression.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflows.
Caption: Proposed mechanism of this compound-induced G2/M arrest via NEK6 inhibition.
Caption: Workflow for determining the cytotoxic effects of this compound.
Caption: Workflow for analyzing the effects of this compound on the cell cycle.
Synergistic Effects with Chemotherapeutic Agents
In the BRCA2-mutated ovarian cancer cell line PEO1, this compound exhibits a synergistic effect with standard-of-care chemotherapeutic agents, cisplatin and paclitaxel. This suggests a potential role for this compound in combination therapies to enhance the efficacy of existing cancer treatments, particularly in cancers with specific genetic backgrounds such as BRCA mutations.
Apoptosis Induction
Conclusion and Future Directions
This compound is a promising NEK6 inhibitor with demonstrated antiproliferative activity against a range of cancer cell lines. Its ability to induce G2/M cell cycle arrest provides a clear mechanism for its anticancer effects. The synergistic activity with established chemotherapeutics highlights its potential in combination therapy.
Future research should focus on:
-
Investigating the induction of apoptosis by this compound.
-
Elucidating the detailed downstream molecular signaling cascade following NEK6 inhibition by this compound.
-
Evaluating the in vivo efficacy and safety profile of this compound in preclinical cancer models.
-
Exploring the compound's potential across a broader range of cancer types, particularly those known to overexpress NEK6.
References
ZINC05007751: An In-Depth Selectivity Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC05007751 has been identified as a potent inhibitor of the NIMA-related kinase 6 (NEK6), a protein implicated in cell cycle control and tumorigenesis. This technical guide provides a comprehensive overview of the known selectivity profile of this compound, detailed experimental methodologies for kinase activity assessment, and a review of the signaling pathways involving its primary targets. While a broad, kinome-wide selectivity profile for this compound is not publicly available at this time, this document consolidates the existing data to inform further research and development efforts.
Selectivity Profile of this compound
This compound demonstrates potent inhibition of NEK6 with a reported half-maximal inhibitory concentration (IC50) of 3.4 μM.[1][2] Current data indicates a high degree of selectivity for NEK6 and its close homolog NEK1 over other tested members of the NIMA-related kinase family, specifically NEK2, NEK7, and NEK9, against which no significant activity was observed.[1]
Table 1: Quantitative Kinase Inhibition Data for this compound
| Kinase Target | IC50 (μM) |
| NEK6 | 3.4 |
| NEK1 | Activity reported, but quantitative IC50 not specified |
| NEK2 | No significant activity |
| NEK7 | No significant activity |
| NEK9 | No significant activity |
Data sourced from De Donato M, et al. Sci Rep. 2018.[1]
Experimental Protocols
The primary method utilized to determine the inhibitory activity of this compound against NEK6 was the LANCE® Ultra Kinase Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) based platform.
LANCE® Ultra Kinase Assay Protocol (General)
This protocol describes a generalized procedure for determining kinase activity and inhibition, as specific details from the original study on this compound are not fully available.
Objective: To measure the in vitro inhibitory effect of a compound on the activity of a specific kinase.
Materials:
-
Recombinant Kinase (e.g., NEK6)
-
ULight™-labeled substrate peptide
-
Europium (Eu)-labeled anti-phospho-substrate antibody
-
ATP
-
Test Compound (e.g., this compound) dissolved in DMSO
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Stop Solution (e.g., 10 mM EDTA in 1X LANCE Detection Buffer)
-
384-well white opaque microplates
-
TR-FRET enabled plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 5 µL of the diluted this compound solution to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the recombinant kinase (e.g., NEK6) and the ULight™-labeled substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final reaction volume is 15 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.
-
-
Reaction Termination and Detection:
-
Stop the kinase reaction by adding 5 µL of the Stop Solution containing EDTA.
-
Add 5 µL of the Eu-labeled anti-phospho-substrate antibody diluted in LANCE Detection Buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, with excitation at ~320-340 nm and emission at 615 nm (Europium) and 665 nm (ULight™ acceptor).
-
The TR-FRET signal is proportional to the amount of phosphorylated substrate and is calculated as the ratio of the emission at 665 nm to that at 615 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: LANCE® Ultra Kinase Assay Workflow.
Signaling Pathways
This compound's primary targets, NEK1 and NEK6, are involved in critical cellular processes, including DNA damage response and cell cycle regulation.
NEK1 Signaling in DNA Damage Response
NEK1 is a crucial component of the DNA Damage Response (DDR) pathway. It functions independently of the canonical ATM and ATR kinases.[3] Upon DNA damage, NEK1 is activated and localizes to the site of damage, where it is required for the activation of downstream checkpoint kinases Chk1 and Chk2, leading to cell cycle arrest and allowing for DNA repair.
Caption: NEK1 in the DNA Damage Response Pathway.
NEK6 Signaling in Cell Cycle Progression
NEK6 is a mitotic kinase that plays a key role in the G2/M transition and proper execution of mitosis. It is part of a signaling cascade involving NEK9 and NEK7. NEK9, activated by mitotic kinases such as PLK1, phosphorylates and activates NEK6 and NEK7. Activated NEK6 then contributes to the establishment of a proper mitotic spindle, ensuring accurate chromosome segregation. NEK6 has also been shown to be involved in the TGFβ/Smad and mTOR signaling pathways.
Caption: NEK6 Mitotic Signaling Cascade.
Conclusion and Future Directions
This compound is a valuable tool compound for studying the roles of NEK1 and NEK6 kinases. The available data demonstrates its potency and selectivity within the NEK family. However, the lack of a comprehensive, kinome-wide selectivity profile represents a significant knowledge gap. To fully understand the therapeutic potential and potential off-target effects of this compound, it is imperative that future studies include broad kinase panel screening. Such data will be crucial for interpreting cellular and in vivo studies and for guiding any potential drug development efforts based on this chemical scaffold.
References
ZINC05007751: A Technical Guide for Researchers
COMPOUND IDENTIFICATION
| ZINC ID | ZINC05007751 |
| CAS Number | 591239-68-8[1] |
| Molecular Formula | C₁₈H₁₂N₂O₃[1] |
| Molecular Weight | 304.3 g/mol |
| IUPAC Name | (5Z)-2-hydroxy-4-methyl-6-oxo-5-[(5-phenylfuran-2-yl)methylidene]-5,6-dihydropyridine-3-carbonitrile |
Introduction
This compound is a small molecule inhibitor of the NIMA-related kinase 6 (NEK6), a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis.[2] Overexpression of NEK6 has been implicated in the pathogenesis of various human cancers, making it an attractive therapeutic target. This compound has demonstrated potent and selective inhibitory activity against NEK6, leading to antiproliferative effects in cancer cell lines and synergistic activity with established chemotherapeutic agents. This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical activity, effects on cancer cells, and detailed experimental protocols.
Biochemical Activity and Selectivity
This compound is a potent inhibitor of NEK6 with a reported half-maximal inhibitory concentration (IC₅₀) of 3.4 µM.[2][3] The compound exhibits high selectivity for NEK6, with no significant activity observed against other NEK family members such as NEK1, NEK2, NEK7, and NEK9.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (µM) |
| NEK6 | 3.4 |
| NEK1 | Not significant |
| NEK2 | Not significant |
| NEK7 | Not significant |
| NEK9 | Not significant |
Antiproliferative Activity
This compound has been shown to inhibit the growth of a panel of human cancer cell lines with IC₅₀ values generally below 100 µM.
Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MDA-MB-231 | Breast Cancer | < 100 |
| PEO1 | Ovarian Cancer | < 100 |
| NCI-H1299 | Lung Cancer | < 100 |
| HCT-15 | Colon Cancer | < 100 |
Synergistic Effects with Chemotherapeutic Agents
A significant finding is the synergistic effect of this compound with conventional chemotherapy drugs. In a BRCA2-mutated ovarian cancer cell line (PEO1), co-administration of this compound with cisplatin or paclitaxel resulted in a significant reduction of the IC₅₀ of these agents. This suggests that inhibiting NEK6 could be a valuable strategy to overcome chemotherapy resistance.
Mechanism of Action and Signaling Pathways
NEK6 is a key regulator of mitotic events. Its inhibition by this compound leads to defects in mitotic progression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.
Experimental Protocols
NEK6 Kinase Assay
This protocol is designed to measure the in vitro inhibitory activity of this compound against NEK6.
Materials:
-
Recombinant human NEK6 enzyme
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 96-well plate, add the kinase assay buffer, the substrate (MBP), and ATP to each well.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding the recombinant NEK6 enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This protocol is used to determine the antiproliferative effect of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, PEO1)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the IC₅₀ value.
Cell Cycle Analysis
This protocol is used to investigate the effect of this compound on cell cycle distribution.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture dishes and treat them with this compound or vehicle control for a specified time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a valuable research tool for studying the role of NEK6 in cell cycle regulation and oncology. Its potent and selective inhibitory activity, coupled with its demonstrated antiproliferative and synergistic effects, makes it a promising lead compound for the development of novel anticancer therapies. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this compound and other NEK6 inhibitors.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Identification and antitumor activity of a novel inhibitor of the NIMA-related kinase NEK6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity - PMC [pmc.ncbi.nlm.nih.gov]
ZINC05007751: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial characterization of ZINC05007751, a novel small molecule inhibitor of the NIMA-related kinase 6 (NEK6). This compound was identified through a virtual screening campaign and has demonstrated potent and selective inhibitory activity against NEK6, a kinase implicated in cell cycle regulation and tumorigenesis. This document details the molecule's mechanism of action, in vitro efficacy against various cancer cell lines, and synergistic potential with existing chemotherapeutic agents. Detailed experimental protocols for the key characterization assays are provided, along with visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its preclinical profile.
Introduction
The NIMA (Never in Mitosis A)-related kinases (NEKs) are a family of serine/threonine kinases that play crucial roles in the regulation of the cell cycle.[1] Among the 11 human NEK family members, NEK6 has emerged as a significant target in oncology due to its overexpression in various human cancers and its essential role in mitotic progression.[1][2] NEK6 is involved in the G2/M transition, spindle formation, and cytokinesis. Its dysregulation can lead to genomic instability, a hallmark of cancer. Therefore, the development of selective NEK6 inhibitors represents a promising therapeutic strategy.
This compound, also referred to as compound 8 in the primary literature, was discovered through a combination of structure-based and ligand-based virtual screening techniques.[2][3] This guide summarizes the initial findings on this compound, presenting its inhibitory potency, selectivity, and anti-proliferative effects.
Discovery of this compound
The identification of this compound was the result of a computational drug discovery effort aimed at identifying novel scaffolds for NEK6 inhibition. The process involved the following key steps:
-
Homology Modeling: A three-dimensional model of the NEK6 kinase domain was constructed to provide a structural basis for virtual screening.
-
Pharmacophore-Based Screening: Known NEK6 inhibitors were used to generate a pharmacophore model, which defined the essential chemical features required for binding to the ATP-binding site of NEK6.
-
Virtual Screening: A large compound library (ZINC database) was screened against the NEK6 homology model and the pharmacophore model to identify potential hit compounds.
-
In Vitro Validation: Top-ranking compounds from the virtual screen were purchased and subjected to in vitro kinase assays to determine their actual inhibitory activity against NEK6. This compound emerged as one of the most potent hits from this screen.
Mechanism of Action and In Vitro Potency
This compound functions as an ATP-competitive inhibitor of NEK6. It binds to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates.
Quantitative Data
The inhibitory activity and anti-proliferative effects of this compound are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound against NEK6
| Target | IC50 (µM) |
| NEK6 | 3.4 |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | < 100 |
| PEO1 | Ovarian Cancer | < 100 |
| NCI-H1299 | Lung Cancer | < 100 |
| HCT-15 | Colon Cancer | < 100 |
Table 3: Synergistic Activity of this compound with Cisplatin in PEO1 Ovarian Cancer Cells
| Treatment | Cisplatin IC50 (µM) |
| Cisplatin alone | 7.9 |
| Cisplatin + this compound (44 µM) | 0.1 |
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical parameter for its potential as a therapeutic agent. This compound has been shown to be highly selective for NEK6 and its closest homolog, NEK1, with no significant inhibitory activity observed against other NEK family members.
Table 4: Kinase Selectivity of this compound
| Kinase | Activity |
| NEK1 | Active |
| NEK2 | No significant activity |
| NEK6 | Active |
| NEK7 | No significant activity |
| NEK9 | No significant activity |
Biological Effects
In addition to its direct inhibitory effect on NEK6, this compound exhibits several biological effects in cancer cells, consistent with the known functions of its target.
Cell Cycle Perturbation
Treatment of PEO1 ovarian cancer cells with this compound leads to a perturbation of the cell cycle, which is a direct consequence of NEK6 inhibition.
Synergistic Anti-tumor Activity
This compound demonstrates a synergistic effect when combined with the DNA-damaging agent Cisplatin and the microtubule-stabilizing agent Paclitaxel in a BRCA2-mutated ovarian cancer cell line. This suggests that inhibiting NEK6 may sensitize cancer cells to the effects of conventional chemotherapy.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the initial characterization of this compound.
LANCE-Ultra NEK6 Kinase Assay
This assay was used to determine the in vitro inhibitory potency of this compound against NEK6.
Materials:
-
Recombinant human NEK6 enzyme
-
ULight™-labeled peptide substrate
-
Europium-labeled anti-phospho-specific antibody
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound (dissolved in DMSO)
-
384-well white microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer containing a final DMSO concentration of 1%.
-
In a 384-well plate, add NEK6 enzyme to each well.
-
Add the serially diluted this compound or vehicle control (1% DMSO) to the wells.
-
Initiate the kinase reaction by adding a mixture of the ULight™-labeled peptide substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Add the Europium-labeled anti-phospho-specific antibody.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader (excitation at 320 or 340 nm, emission at 665 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
This assay was used to assess the anti-proliferative effects of this compound on various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, PEO1, NCI-H1299, HCT-15)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear-bottom microplates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (typically from 6 µM to 190 µM) or vehicle control (DMSO) for 24 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method was used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
PEO1 ovarian cancer cells
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat PEO1 cells with this compound or vehicle control for the desired time period.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Conclusion and Future Directions
This compound is a novel and selective inhibitor of NEK6 with promising anti-proliferative activity against a range of human cancer cell lines. Its ability to synergize with standard-of-care chemotherapeutics highlights its potential for combination therapies. The data presented in this guide provide a solid foundation for further preclinical development. Future studies should focus on lead optimization to improve potency and drug-like properties, in vivo efficacy studies in animal models of cancer, and a more comprehensive characterization of its off-target effects and pharmacokinetic profile. The detailed experimental protocols provided herein should facilitate the replication and extension of these initial findings by the scientific community.
References
ZINC05007751: A Technical Guide on a Novel NEK6 Inhibitor for Anti-Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZINC05007751 has been identified as a potent and selective inhibitor of the NIMA-related kinase 6 (NEK6), a protein kinase implicated in cell cycle control and tumorigenesis. This technical guide provides a comprehensive overview of this compound's potential as an anti-cancer agent, summarizing its mechanism of action, in vitro efficacy, and synergistic effects with existing chemotherapeutic agents. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathway and experimental workflows are included to facilitate further research and development.
Introduction
The search for novel anti-cancer therapeutics continues to be a primary focus of biomedical research. A promising strategy involves targeting kinases that are crucial for cancer cell proliferation and survival. One such target is the NIMA-related kinase 6 (NEK6), a serine/threonine kinase that plays a vital role in the G2/M phase of the cell cycle.[1][2] Overexpression of NEK6 has been observed in various human cancers and is often associated with poor prognosis.[1]
This compound, also referred to as compound 8 in initial discovery studies, has emerged as a selective inhibitor of NEK6.[3] This small molecule demonstrates significant anti-proliferative activity against a range of cancer cell lines and exhibits synergistic anti-cancer effects when combined with standard chemotherapy drugs.[4] This guide will delve into the technical details of this compound, providing the necessary information for its evaluation as a potential anti-cancer drug candidate.
Mechanism of Action
This compound functions as a potent inhibitor of NEK6, with a reported half-maximal inhibitory concentration (IC50) of 3.4 μM. NEK6 is a key regulator of mitosis, and its inhibition by this compound leads to cell cycle perturbation, specifically affecting the G2/M transition. By targeting NEK6, this compound disrupts the normal progression of the cell cycle in cancer cells, ultimately leading to an inhibition of their proliferation.
NEK6 Signaling Pathway
NEK6 is involved in a complex signaling network that controls cell division. Its activity is regulated by upstream kinases, and it, in turn, phosphorylates downstream substrates to orchestrate mitotic events. The inhibition of NEK6 by this compound is expected to disrupt these downstream signaling events, contributing to its anti-cancer effects. NEK6 has also been shown to interact with other significant cancer-related pathways, including the TGFβ/Smad and STAT3 signaling pathways.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound against NEK6 and various cancer cell lines.
Table 1: Kinase Inhibitory Activity
| Target | IC50 (μM) |
| NEK6 | 3.4 |
Data sourced from MedchemExpress and Selleck Chemicals.
Table 2: Anti-proliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (μM) |
| MDA-MB-231 | Breast Cancer | < 100 |
| PEO1 | Ovarian Cancer | < 100 |
| NCI-H1299 | Non-small cell lung cancer | < 100 |
| HCT-15 | Colorectal Cancer | < 100 |
Data indicates that this compound inhibits the growth of these cell lines with IC50 values below 100 μM after 24 hours of treatment.
Table 3: Synergistic Effects with Chemotherapeutics in PEO1 (Ovarian Cancer) Cells
| Combination | Cisplatin IC50 (μM) |
| Cisplatin alone | 7.9 |
| This compound (44 μM) + Cisplatin (10 μM) | 0.1 |
The combination of this compound with Cisplatin demonstrates a significant synergistic effect, drastically reducing the IC50 of Cisplatin.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility.
In Vitro NEK6 Kinase Assay (LANCE Ultra TR-FRET)
This protocol is adapted from standard LANCE Ultra kinase assay procedures and is suitable for determining the IC50 of this compound against NEK6.
Materials:
-
Recombinant human NEK6 enzyme
-
ULight™-labeled substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
This compound (dissolved in DMSO)
-
384-well white opaque microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 384-well plate, add the NEK6 enzyme to each well.
-
Add the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding a mixture of the ULight™-labeled substrate and ATP.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Europium-labeled anti-phospho-substrate antibody in LANCE detection buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal (emission at 665 nm and 615 nm with excitation at 320 or 340 nm).
-
Calculate the ratio of the two emission signals and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Proliferation Assay (MTT)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PEO1, NCI-H1299, HCT-15)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom microplates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for the desired time period (e.g., 24 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the inhibitor concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line (e.g., PEO1)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture dishes and treat with this compound or vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Discussion and Future Directions
The available in vitro data strongly suggests that this compound is a promising lead compound for the development of a novel anti-cancer agent. Its potent and selective inhibition of NEK6, coupled with its anti-proliferative activity and synergistic effects with established chemotherapeutics, warrants further investigation.
To advance the development of this compound, the following studies are recommended:
-
In vivo efficacy studies: Evaluation of the anti-tumor activity of this compound in animal models of cancer (e.g., xenograft models).
-
Pharmacokinetic studies: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Toxicology studies: Determination of the safety profile of this compound in preclinical models.
-
Lead optimization: medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of this compound.
Conclusion
This compound is a valuable research tool for studying the role of NEK6 in cancer and represents a promising starting point for the development of a new class of anti-cancer drugs. The data and protocols presented in this guide are intended to facilitate further research into this and other NEK6 inhibitors, with the ultimate goal of translating these findings into clinical applications.
Disclaimer: this compound is for research use only and is not intended for human or therapeutic use. Further comprehensive preclinical and clinical studies are required to establish its safety and efficacy.
References
In Vitro Antiproliferative Profile of ZINC05007751: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC05007751, also identified as compound 8, has emerged as a potent and selective inhibitor of the NIMA-related kinase 6 (NEK6).[1][2][3] NEK6 is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis, and its overexpression has been implicated in the tumorigenesis of various cancers.[4][5] This technical guide provides an in-depth overview of the in vitro antiproliferative effects of this compound, detailing its inhibitory activity, impact on cancer cell lines, and the underlying mechanism of action. The information presented is collated from the primary scientific literature to support further research and development of this promising anti-cancer agent.
Quantitative Analysis of Antiproliferative Activity
This compound demonstrates significant inhibitory activity against NEK6 and a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (µM) |
| NEK6 | 3.4 ± 1.2 |
Data sourced from De Donato M, et al. Sci Rep. 2018.
Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Adenocarcinoma | < 100 |
| PEO1 | Ovarian Cancer | < 100 |
| NCI-H1299 | Non-small Cell Lung Carcinoma | < 100 |
| HCT-15 | Colorectal Adenocarcinoma | < 100 |
Data indicates that the IC50 values are below 100 µM as reported in the primary literature. Precise values were not specified.
Experimental Protocols
The following sections detail the methodologies employed in the foundational in vitro studies of this compound.
In Vitro Kinase Assay
The inhibitory activity of this compound against NEK6 was determined using a LANCE-Ultra NEK6 kinase assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a biotinylated peptide substrate by the kinase.
Experimental Workflow:
Caption: Workflow for the in vitro NEK6 kinase inhibition assay.
Protocol Details:
-
Assay Components: The assay is performed in a 384-well plate containing NEK6 enzyme, a ULight™-biotinylated peptide substrate, and varying concentrations of this compound.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at room temperature to allow for substrate phosphorylation.
-
Detection: A detection mix containing a Europium-labeled anti-phospho-substrate antibody is added. This antibody specifically binds to the phosphorylated substrate.
-
TR-FRET Measurement: Following another incubation period, the plate is read on a TR-FRET compatible reader. The FRET signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates inhibition of NEK6 activity by this compound.
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 value is calculated.
Antiproliferative Assay (Sulforhodamine B - SRB Assay)
The antiproliferative effects of this compound on cancer cell lines were evaluated using the Sulforhodamine B (SRB) assay. This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.
Experimental Workflow:
References
- 1. Identification and antitumor activity of a novel inhibitor of the NIMA-related kinase NEK6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. NEK Family Kinases: Structure, Function, and Role in Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ZINC05007751, a Novel NEK6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC05007751 is a potent and selective small molecule inhibitor of the NIMA-related kinase 6 (NEK6), a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis.[1][2][3][4] Overexpression of NEK6 has been implicated in the tumorigenesis of various cancers, making it an attractive therapeutic target.[5] this compound has demonstrated antiproliferative activity against a range of human cancer cell lines and exhibits a synergistic effect with standard chemotherapeutic agents, highlighting its potential in oncology research and drug development.
These application notes provide detailed protocols for the cell culture and experimental evaluation of this compound, based on published research.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/Target | Reference |
| NEK6 Inhibition (IC50) | 3.4 µM | Recombinant NEK6 | |
| Antiproliferative Activity (IC50) | < 100 µM | MDA-MB-231 (Breast Cancer) | |
| < 100 µM | PEO1 (Ovarian Cancer) | ||
| < 100 µM | NCI-H1299 (Lung Cancer) | ||
| < 100 µM | HCT-15 (Colon Cancer) | ||
| Synergistic Effect with Cisplatin | Reduces Cisplatin IC50 from 7.9 µM to 0.1 µM | PEO1 (Ovarian Cancer) |
Experimental Protocols
General Cell Culture
This protocol outlines the basic procedures for maintaining and propagating the cancer cell lines used in the evaluation of this compound.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, PEO1, NCI-H1299, HCT-15)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, and other sterile plasticware
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Prepare complete culture medium by supplementing the basal medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, aspirate the old medium and wash the cells with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Plate the cells in new flasks at the desired density for maintenance or in multi-well plates for experiments.
-
Change the medium every 2-3 days.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Procedure:
-
Prepare a stock solution of this compound by dissolving the powder in DMSO. For example, a 10 mM stock solution can be prepared.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
For cell-based assays, dilute the stock solution to the desired final concentrations in complete culture medium immediately before use. It is recommended to prepare fresh dilutions for each experiment.
Antiproliferative (Cell Viability) Assay
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Plate reader capable of measuring luminescence
Procedure:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000 to 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (DMSO at the same concentration as the highest this compound concentration) and wells with medium only (blank).
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of NEK6 in cell cycle progression and its inhibition by this compound.
Caption: Experimental workflow for determining the antiproliferative activity of this compound.
References
- 1. Identification and antitumor activity of a novel inhibitor of the NIMA-related kinase NEK6 [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Identification and antitumor activity of a novel inhibitor of the NIMA-related kinase NEK6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NEK6 functions as an oncogene to promote the proliferation and metastasis of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of ZINC05007751 Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZINC05007751 is a potent and selective inhibitor of the NIMA-related kinase NEK6, with an IC50 of 3.4 μM.[1][2][3][4][5] It has demonstrated antiproliferative activity across various human cancer cell lines and exhibits a synergistic effect with chemotherapeutic agents like Cisplatin and Paclitaxel, particularly in BRCA2 mutated ovarian cancer cells. Accurate and consistent preparation of a this compound stock solution is crucial for ensuring reproducible results in downstream applications such as cell-based assays and mechanism of action studies. Dimethyl sulfoxide (DMSO) is a common solvent for this compound due to its high solubilizing capacity for organic molecules. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution using DMSO.
Physicochemical Data and Solubility
A summary of the key quantitative data for this compound is presented below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Source |
| Molecular Formula | C18H12N2O3 | |
| Molecular Weight | 304.3 g/mol | |
| CAS Number | 591239-68-8 | |
| Appearance | Crystalline solid | |
| Solubility in DMSO | Up to 61 mg/mL (approx. 200 mM) | |
| Solubility in Water | Insoluble | |
| Solubility in Ethanol | Insoluble |
Note: The solubility of this compound in DMSO can be affected by moisture. It is highly recommended to use fresh, anhydrous DMSO for optimal dissolution.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is commonly used for in vitro experiments and is well within the compound's solubility limits.
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
-
Perform all steps in a chemical fume hood to avoid inhalation of the powder.
-
Wear appropriate PPE at all times.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
Step-by-Step Procedure
-
Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L x 0.001 L x 304.3 g/mol x 1000 mg/g = 3.043 mg
-
Weigh the Compound:
-
Place a sterile microcentrifuge tube or vial on the analytical balance and tare it.
-
Carefully weigh out 3.043 mg of this compound powder and transfer it into the tared container.
-
-
Add DMSO:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the container with the this compound powder.
-
-
Dissolution:
-
Tightly cap the vial.
-
Vortex the solution for 1-2 minutes or until the compound is completely dissolved. A clear, yellowish solution should be observed. If dissolution is difficult, gentle warming (to 37°C) or brief sonication can be applied.
-
-
Storage and Handling:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Short-term Storage: For use within a month, store the aliquots at -20°C.
-
Long-term Storage: For storage up to a year, store the aliquots at -80°C.
-
Protection from Light: Store the solid compound and its solutions protected from light.
-
Stability: The compound is reported to be unstable in solution; therefore, freshly prepared solutions are recommended for optimal results.
-
Diagrams
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution in DMSO.
Dilution for Cell-Based Assays
Caption: General workflow for diluting DMSO stock for cell-based assays.
Protocol for Preparing Working Solutions
For most cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Thaw Stock Solution: On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: It is best practice to perform serial dilutions. First, dilute the concentrated stock solution in DMSO to an intermediate concentration. Then, dilute this intermediate solution into the final cell culture medium to achieve the desired working concentration. This stepwise process helps prevent the compound from precipitating out of the aqueous medium.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.
References
Optimal Concentration of ZINC05007751 for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZINC05007751 has been identified as a potent and selective inhibitor of the NIMA-related kinase 6 (NEK6), a protein implicated in cell cycle control and tumorigenesis. This document provides detailed application notes and standardized protocols for determining the optimal concentration of this compound for various in vitro assays. The provided methodologies are based on published findings and are intended to guide researchers in accurately assessing the anti-proliferative and cell cycle effects of this compound on cancer cell lines.
Introduction
This compound is a small molecule inhibitor of NEK6 with a reported IC50 of 3.4 μM in kinase assays.[1] In vitro studies have demonstrated its antiproliferative activity against a panel of human cancer cell lines, including breast (MDA-MB-231), ovarian (PEO1), lung (NCI-H1299), and colon (HCT-15) cancer cells, with IC50 values generally below 100 μM.[1] Furthermore, this compound has shown synergistic effects with standard chemotherapeutic agents like Cisplatin in BRCA2 mutated ovarian cancer cells.[1] Understanding the optimal concentration range and the appropriate experimental conditions is crucial for reproducible and meaningful in vitro evaluation of this compound.
Data Presentation: Quantitative Analysis of this compound In Vitro Activity
The following tables summarize the reported quantitative data for this compound, providing a basis for experimental design.
Table 1: Kinase Inhibition
| Target | IC50 (μM) |
| NEK6 | 3.4 |
Data from in vitro kinase assays.
Table 2: Antiproliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 (μM) |
| MDA-MB-231 | Breast | < 100 |
| PEO1 | Ovarian | < 100 |
| NCI-H1299 | Lung | < 100 |
| HCT-15 | Colon | < 100 |
IC50 values were determined after a 24-hour incubation period.[1]
Table 3: Synergistic Activity with Cisplatin
| Cell Line | Treatment | Cisplatin IC50 (μM) |
| PEO1 | Cisplatin alone | 7.9 |
| PEO1 | Cisplatin + 44 μM this compound | 0.1 |
This demonstrates a significant synergistic effect in reducing the required concentration of Cisplatin.[1]
Experimental Protocols
The following are detailed protocols for common in vitro assays to assess the efficacy of this compound. These are standardized protocols and should be optimized for your specific cell lines and laboratory conditions.
Protocol 1: Cell Viability/Cytotoxicity Assay (Sulforhodamine B - SRB Assay)
This protocol is designed to determine the IC50 of this compound on adherent cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 1 µM to 200 µM.
-
Include a vehicle control (DMSO concentration matched to the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Fixation:
-
After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%).
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Add 50 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of 10 mM Tris base solution to each well.
-
Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining.
Materials:
-
This compound (stock solution in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol, ice-cold
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., PEO1) in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvesting.
-
Allow cells to attach for 24 hours.
-
Treat cells with the desired concentration of this compound (e.g., a concentration around the IC50 value) or vehicle control (DMSO).
-
Incubate for 24, 48, and 72 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
-
Incubation:
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram (G1, S, and G2/M phases).
-
Visualizations
NEK6 Signaling Pathway and Inhibition by this compound
Caption: NEK6 signaling pathway and its inhibition by this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using the SRB assay.
Conclusion
This compound is a promising NEK6 inhibitor with demonstrated in vitro anticancer activity. The protocols and data presented in this document serve as a comprehensive guide for researchers to effectively design and execute experiments to further elucidate the therapeutic potential of this compound. Optimal concentrations for cell-based assays will be cell-line dependent and should be empirically determined using the provided methodologies. Careful adherence to these protocols will ensure the generation of robust and reproducible data.
References
Application Notes and Protocols for Z-888 (ZINC05007751) in Cell Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-888, also known as ZINC05007751, is a potent and selective inhibitor of the NIMA-related kinase 6 (NEK6) with an in vitro IC50 of 3.4 µM.[1][2][3][4][5] NEK6 is a crucial regulator of mitotic progression, playing a key role in spindle formation and chromosome segregation. Dysregulation of NEK6 is implicated in tumorigenesis, making it an attractive target for cancer therapy. Z-888 has demonstrated antiproliferative activity against a variety of human cancer cell lines and has been observed to act synergistically with chemotherapeutic agents like cisplatin and paclitaxel in specific cancer models. These application notes provide detailed protocols for assessing the cytotoxic effects of Z-888 using common in vitro assays.
Mechanism of Action
Z-888 exerts its cytotoxic effects by inhibiting the kinase activity of NEK6. This inhibition disrupts the proper execution of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. The simplified signaling pathway illustrating the role of NEK6 and the inhibitory action of Z-888 is depicted below.
Caption: Simplified NEK6 signaling pathway and the inhibitory effect of Z-888.
Data Presentation
The antiproliferative activity of Z-888 has been evaluated against a panel of human cancer cell lines. The reported half-maximal inhibitory concentrations (IC50) are summarized below. It is important to note that while specific IC50 values for each cell line are not publicly available, they have been consistently reported as being below 100 µM.
| Cell Line | Cancer Type | IC50 (µM) | Tested Concentration Range (µM) | Incubation Time (hours) |
| MDA-MB-231 | Breast Cancer | < 100 | 6 - 190 | 24 |
| PEO1 | Ovarian Cancer | < 100 | 6 - 190 | 24 |
| NCI-H1299 | Non-Small Cell Lung Cancer | < 100 | 6 - 190 | 24 |
| HCT-15 | Colorectal Cancer | < 100 | 6 - 190 | 24 |
Experimental Protocols
Two standard and widely accepted methods for assessing cell cytotoxicity are the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a reliable method to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Materials:
-
Z-888 (this compound)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Complete cell culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the MTT cell cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of Z-888 in DMSO. It is recommended to prepare fresh solutions as the compound may be unstable in solution. Perform serial dilutions of the Z-888 stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Z-888. Include a vehicle control (medium with the same concentration of DMSO used for the highest Z-888 concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the Z-888 concentration to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Z-888 (this compound)
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to also include a maximum LDH release control (cells treated with a lysis solution provided in the kit) and a spontaneous LDH release control (untreated cells).
-
Incubation: Incubate the plate for the desired treatment period at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100 Plot the percentage of cytotoxicity against the log of the Z-888 concentration to determine the EC50 value.
Conclusion
Z-888 (this compound) is a valuable research tool for investigating the role of NEK6 in cell cycle regulation and for exploring its potential as an anticancer agent. The provided protocols for MTT and LDH assays offer robust and reproducible methods for quantifying the cytotoxic effects of Z-888 in various cancer cell lines. Careful execution of these experiments will provide valuable insights into the dose-dependent and time-dependent effects of this promising NEK6 inhibitor.
References
Application Notes: Assessing the Synergy of ZINC05007751 and Paclitaxel in Ovarian Cancer
References
- 1. Nek6 is involved in G2/M phase cell cycle arrest through DNA damage-induced phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nek6 is involved in G2/M phase cell cycle arrest through DNA damage-induced phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molnova.com [molnova.com]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of ZINC05007751 in BRCA2 Mutated Ovarian Cancer Cell Lines: A Detailed Guide for Researchers
For Research Use Only
Introduction
Ovarian cancer remains a significant cause of mortality among gynecological malignancies, with limited therapeutic options for recurrent, drug-resistant disease. A promising strategy in oncology is the exploitation of synthetic lethality, particularly in cancers harboring deficiencies in DNA damage repair pathways, such as those with mutations in the BRCA2 gene. ZINC05007751, a potent and selective inhibitor of the NIMA-related kinase 6 (NEK6), has emerged as a promising agent in this context. This document provides detailed application notes and protocols for the use of this compound in BRCA2 mutated ovarian cancer cell lines, based on preclinical findings that demonstrate its synergistic cytotoxic effects when combined with standard-of-care chemotherapeutic agents.
This compound has an IC50 of 3.4 μM for NEK6 and has been shown to exhibit antiproliferative activity across various human cancer cell lines. Notably, it displays a significant synergistic effect with both cisplatin and paclitaxel in the BRCA2-mutated ovarian cancer cell line, PEO1. This suggests that NEK6 inhibition by this compound could be a valuable therapeutic strategy to enhance the efficacy of conventional chemotherapy in this specific patient population.
Data Presentation
The following tables summarize the quantitative data regarding the antiproliferative and synergistic activities of this compound in the BRCA2-mutated PEO1 ovarian cancer cell line.
Table 1: Antiproliferative Activity of this compound in PEO1 Cells
| Parameter | Value |
| IC50 | Not explicitly reported, but antiproliferative effects are observed at micromolar concentrations. |
Table 2: Synergistic Effects of this compound with Cisplatin in PEO1 Cells
| Combination | Effect |
| This compound + Cisplatin | Reduces the IC50 of Cisplatin from 7.9 µM to 0.1 µM. |
| 44 µM this compound + 10 µM Cisplatin | Greatest synergistic effect observed. |
Table 3: Synergistic Effects of this compound with Paclitaxel in PEO1 Cells
| Combination | Effect |
| This compound + Paclitaxel | Synergistic antiproliferative effects observed. Specific quantitative data on the reduction of paclitaxel IC50 or combination index values are not detailed in the primary literature. Further investigation is recommended to quantify the extent of this synergy. |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the application of this compound in BRCA2 mutated ovarian cancer cell lines.
Protocol 1: Cell Culture of PEO1 Ovarian Cancer Cells
The PEO1 cell line was derived from a patient with a high-grade serous ovarian carcinoma and harbors a nonsense mutation in the BRCA2 gene (Y1655ter), leading to a deficient homologous recombination DNA repair pathway.
Materials:
-
PEO1 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture PEO1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
To subculture, wash the cells with sterile PBS, and then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete growth medium and seed into new culture vessels at the desired density.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the antiproliferative effects of this compound alone and in combination with cisplatin or paclitaxel.
Materials:
-
PEO1 cells
-
Complete growth medium
-
This compound
-
Cisplatin
-
Paclitaxel
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed PEO1 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Allow the cells to attach overnight in the incubator.
-
Prepare serial dilutions of this compound, cisplatin, and paclitaxel in complete growth medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations.
-
Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 3: Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is a widely accepted method to quantify the synergistic, additive, or antagonistic effects of drug combinations.
Procedure:
-
Perform the cell viability assay (Protocol 2) with a range of concentrations for each drug and their combinations at a constant ratio.
-
Calculate the fraction of affected cells (Fa) for each drug concentration and combination (Fa = 1 - fraction of unaffected cells).
-
Use the CompuSyn software or a similar program to analyze the dose-response data.
-
The software will generate a Combination Index (CI) value for different Fa levels.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed mechanism of synergistic cytotoxicity in BRCA2 mutated ovarian cancer.
Caption: Experimental workflow for assessing the synergy of this compound.
Evaluating NEK6 Inhibition by ZINC05007751: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
NIMA-related kinase 6 (NEK6) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis.[1][2] Its overexpression has been linked to various human cancers, making it an attractive therapeutic target.[2][3] ZINC05007751 has been identified as a potent inhibitor of NEK6, demonstrating antiproliferative activity in several cancer cell lines.[4] This document provides detailed protocols for evaluating the inhibitory effect of this compound on NEK6, encompassing both biochemical and cell-based assays to confirm its potency, selectivity, and cellular mechanism of action.
Compound Information: this compound
This compound is a small molecule inhibitor of NEK6 with a reported half-maximal inhibitory concentration (IC50) of 3.4 μM. It exhibits selectivity for NEK1 and NEK6 over other NEK family members such as NEK2, NEK7, and NEK9.
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Lines Tested | Reference |
| NEK6 IC50 | 3.4 µM | N/A (Biochemical Assay) | |
| MDA-MB-231 IC50 | < 100 µM | Breast Cancer | |
| PEO1 IC50 | < 100 µM | Ovarian Cancer | |
| NCI-H1299 IC50 | < 100 µM | Lung Cancer | |
| HCT-15 IC50 | < 100 µM | Colon Cancer | |
| Cisplatin IC50 in PEO1 cells | 7.9 µM | Ovarian Cancer | |
| Cisplatin IC50 with 44 µM this compound | 0.1 µM | Ovarian Cancer |
NEK6 Signaling Pathways
NEK6 is involved in multiple signaling pathways that regulate cell cycle, apoptosis, and tumorigenesis. Understanding these pathways is crucial for designing experiments to probe the effects of this compound.
Caption: Key signaling pathways involving NEK6.
Experimental Protocols
In Vitro NEK6 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant NEK6. The ADP-Glo™ Kinase Assay is a common method that quantifies the amount of ADP produced during the kinase reaction.
Caption: Workflow for the in vitro NEK6 kinase assay.
Protocol:
-
Preparation:
-
Thaw recombinant human NEK6 enzyme, Myelin Basic Protein (MBP) substrate, ATP, and kinase assay buffer.
-
Prepare a serial dilution of this compound in DMSO, then dilute in kinase assay buffer. Note: this compound may be unstable in solution; prepare fresh.
-
-
Assay Plate Setup (96-well plate):
-
Add 5 µL of diluted this compound or vehicle control (DMSO) to appropriate wells.
-
Add 20 µL of a master mix containing NEK6 enzyme and MBP substrate to all wells.
-
Include "no enzyme" and "no substrate" controls.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for another 30-60 minutes.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The signal is proportional to the amount of ADP produced and thus to NEK6 activity.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of this compound to NEK6 within intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment:
-
Culture a human cancer cell line known to express NEK6 (e.g., PEO1 ovarian cancer cells) to 80-90% confluency.
-
Treat the cells with this compound at a desired concentration (e.g., 10x the biochemical IC50) or vehicle control for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble and precipitated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble NEK6 in each sample by Western blotting using a specific anti-NEK6 antibody. A loading control (e.g., GAPDH) should also be probed.
-
Quantify the band intensities.
-
-
Data Interpretation:
-
Plot the percentage of soluble NEK6 against temperature for both vehicle- and this compound-treated samples.
-
A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cells. Assays like MTT or CCK-8 are commonly used.
Protocol (using CCK-8):
-
Cell Seeding:
-
Seed cancer cells (e.g., PEO1, MDA-MB-231) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Replace the cell culture medium with fresh medium containing the various concentrations of the inhibitor. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator. A 24-hour incubation has been previously reported.
-
-
Viability Measurement:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the log of this compound concentration and determine the IC50 value.
-
Western Blot Analysis of Downstream Signaling
To investigate the mechanism of action of this compound, Western blotting can be used to assess the phosphorylation status of key downstream targets of NEK6 signaling, such as STAT3.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cancer cells with this compound at various concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and probe with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, NEK6, and a loading control (e.g., β-actin).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate.
-
Quantify the band intensities to determine the effect of this compound on STAT3 phosphorylation. A decrease in the p-STAT3/total STAT3 ratio would indicate inhibition of the NEK6-STAT3 pathway.
-
Conclusion
The protocols outlined in this document provide a comprehensive framework for the evaluation of this compound as a NEK6 inhibitor. By combining in vitro kinase assays, cellular target engagement studies, and functional cell-based assays, researchers can thoroughly characterize the potency, selectivity, and mechanism of action of this compound, facilitating its further development as a potential therapeutic agent.
References
Application Notes and Protocols: ZINC05007751 in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC05007751 is a potent and selective inhibitor of the NIMA-related kinase 6 (NEK6), a serine/threonine kinase that plays a crucial role in mitotic progression.[1][2][3][4] Overexpression of NEK6 has been implicated in various human cancers, making it a promising target for anti-cancer therapy.[5] Preclinical studies have demonstrated that this compound exhibits antiproliferative activity across a range of human cancer cell lines. Notably, this compound has shown a synergistic effect when used in combination with conventional chemotherapeutic agents like Cisplatin and Paclitaxel, particularly in BRCA2 mutated ovarian cancer cell lines. This synergistic interaction presents a compelling strategy to enhance therapeutic efficacy and potentially overcome drug resistance.
These application notes provide a comprehensive overview and detailed protocols for designing and evaluating the combination therapy of this compound with other anti-cancer agents.
Mechanism of Action and Signaling Pathway
NEK6 is a key regulator of the cell cycle, specifically the G2/M transition and mitotic spindle formation. Its inhibition by this compound leads to mitotic arrest, followed by the induction of apoptosis. The synergistic effect with DNA-damaging agents like Cisplatin is likely due to the combined assault on the cell cycle and the DNA damage response pathways. By arresting cells in mitosis, this compound may prevent the repair of DNA damage induced by Cisplatin, leading to enhanced cancer cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. mythreyaherbal.com [mythreyaherbal.com]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Quantitative effects on c-Jun N-terminal protein kinase signaling determine synergistic interaction of cisplatin and 17-allylamino-17-demethoxygeldanamycin in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ZINC05007751 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZINC05007751. The information is designed to address common solubility issues and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO). It is advisable to use anhydrous, high-purity DMSO to avoid issues with compound stability and solubility, as hygroscopic DMSO can negatively impact solubility. For optimal results, prepare solutions fresh before use, as this compound is known to be unstable in solution.
Q2: What is the expected solubility of this compound in DMSO?
A2: Published data indicates that the solubility of this compound in DMSO is approximately 8.33 mg/mL (27.37 mM) to 9 mg/mL (29.57 mM). To achieve this, assistance with warming to 60°C, vortexing, and ultrasonication may be necessary.
Q3: Is this compound soluble in aqueous buffers like PBS?
A3: this compound is reported to be insoluble in water and ethanol. Therefore, direct dissolution in aqueous buffers such as Phosphate Buffered Saline (PBS) is not recommended. When diluting a DMSO stock solution into an aqueous buffer, precipitation is a common issue.
Q4: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What can I do?
A4: Precipitation upon dilution into aqueous buffers is a common challenge with poorly soluble compounds like this compound. This indicates that the thermodynamic solubility limit in the final buffer has been exceeded. Please refer to the Troubleshooting Guide below for detailed strategies to overcome this issue.
Q5: How should I store this compound?
A5: The solid compound should be stored at -20°C. Stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to one month) or -80°C for longer-term storage (up to six months). It is highly recommended to prepare solutions fresh.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound in DMSO
-
Problem: The compound is not fully dissolving in DMSO, even at the expected concentration.
-
Possible Causes & Solutions:
-
Insufficient Energy Input: Gentle warming (up to 60°C), vigorous vortexing, and sonication can significantly aid dissolution.
-
Moisture in DMSO: Use fresh, anhydrous DMSO. Old or improperly stored DMSO can absorb moisture, which can reduce the solubility of hydrophobic compounds.
-
Concentration Too High: While the reported solubility is up to ~9 mg/mL, it's advisable to start with a slightly lower concentration to ensure complete dissolution.
-
Issue 2: Precipitation in Aqueous Buffer After Dilution from DMSO Stock
-
Problem: The compound precipitates out of the aqueous buffer immediately or over the course of the experiment.
-
Possible Causes & Solutions:
-
Exceeded Aqueous Solubility: The final concentration of this compound in your aqueous buffer is too high.
-
Lower the Final Concentration: This is the simplest approach. Determine the lowest effective concentration for your assay.
-
-
pH of the Aqueous Buffer: The pyridinone moiety in this compound suggests that its solubility may be pH-dependent.
-
pH Adjustment: Experiment with a range of buffer pH values. Since pyridinones can act as weak bases, lowering the pH may increase solubility by protonating the molecule.
-
-
Lack of Solubilizing Agents: The aqueous buffer may require additives to maintain the compound in solution.
-
Use of Co-solvents: While this compound is insoluble in ethanol, other water-miscible co-solvents like polyethylene glycol (PEG) could be tested in small percentages in your final assay buffer. Always include a vehicle control to account for co-solvent effects.
-
Incorporate Surfactants: Adding a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant, such as Tween-20 or Triton X-100, can help to prevent precipitation by forming micelles.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
-
Data Presentation
Table 1: Solubility Data for this compound
| Solvent | Reported Solubility | Molar Concentration | Notes |
| DMSO | 8.33 - 9 mg/mL | 27.37 - 29.57 mM | Requires heating, vortexing, and/or sonication. Use of fresh, anhydrous DMSO is recommended. |
| Water | Insoluble | - | - |
| Ethanol | Insoluble | - | - |
| Aqueous Buffers (e.g., PBS) | Expected to be very low | - | Prone to precipitation upon dilution from DMSO stock. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (MW: 304.3 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Water bath or heating block
-
Sonicator
Procedure:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 304.3 g/mol * (1000 mg / 1 g) = 3.043 mg.
-
Weigh out the calculated amount of this compound into a sterile vial.
-
Add the desired volume of anhydrous DMSO (in this case, 1 mL).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, warm the solution in a water bath at 60°C for 5-10 minutes, with intermittent vortexing.
-
If solids persist, place the vial in a bath sonicator for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: General Method for Evaluating pH Effect on Aqueous Solubility
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffers of varying pH (e.g., pH 5.0, 6.0, 7.4)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance or light scattering
Procedure:
-
In triplicate, add 99 µL of each pH buffer to the wells of the 96-well plate.
-
Add 1 µL of the 10 mM this compound DMSO stock to each well to achieve a final concentration of 100 µM (and a final DMSO concentration of 1%).
-
Include control wells containing 99 µL of each buffer and 1 µL of DMSO (vehicle control).
-
Seal the plate and incubate at room temperature for 1-2 hours.
-
Visually inspect the wells for any signs of precipitation.
-
Quantify the amount of precipitation by measuring the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). Higher readings indicate more precipitation.
-
The buffer system that results in the lowest absorbance/scattering is the most suitable for maintaining the solubility of this compound at that concentration.
Mandatory Visualizations
Caption: Experimental workflow for preparing and solubilizing this compound.
Caption: Simplified signaling pathway showing this compound inhibition of NEK6.
improving the stability of ZINC05007751 in solution
Welcome to the technical support center for ZINC05007751. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Solution
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common challenge with hydrophobic molecules like this compound. The following workflow can help you troubleshoot and resolve this issue.
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Decrease Final Concentration: The simplest solution is often to lower the final working concentration of this compound to stay below its aqueous solubility limit.
-
Optimize DMSO Concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% is often tolerated in cell-based assays and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Adjust Buffer pH: The solubility of ionizable compounds can be pH-dependent. Although this compound is not strongly ionizable, minor pH adjustments (e.g., pH 6.5-7.8) may influence its stability and solubility.
-
Use a Co-Solvent System: If your experimental design allows, the inclusion of a small percentage of a biocompatible co-solvent like ethanol or PEG-400 in your final aqueous buffer can improve solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to lose activity over time. What could be the cause?
A1: this compound is known to be unstable in solution, and it is recommended that solutions be prepared fresh for each experiment.[1] Loss of activity is likely due to chemical degradation. Based on its structure, potential degradation pathways include:
-
Oxidation: The furan ring in this compound is susceptible to oxidative cleavage. This can be accelerated by exposure to air (autoxidation), light, and transition metals.
-
Hydrolysis: The molecule contains a vinylogous amide-like moiety within its pyridinone ring system, which may be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Photodegradation: The extended conjugated system of the molecule can absorb light, potentially leading to photodegradation.
To mitigate these issues, we recommend preparing solutions fresh, protecting them from light, and using high-purity solvents.
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: Proper preparation and storage are critical for maintaining the integrity of this compound.
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | This compound is soluble in DMSO. Using an anhydrous grade minimizes water content, which can contribute to hydrolysis. |
| Stock Concentration | 10-20 mM | Higher concentrations in DMSO are generally more stable for storage. |
| Storage Temperature | -80°C | Minimizes thermal degradation and slows down potential reactions with trace contaminants. |
| Aliquoting | Store in small, single-use aliquots | Avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation. |
| Light Exposure | Protect from light (use amber vials) | The conjugated system makes the molecule susceptible to photodegradation. |
Q3: I am observing a gradual color change in my this compound solution. Is this indicative of degradation?
A3: Yes, a color change in your solution is a strong indicator of chemical degradation. The extended conjugated system in this compound is responsible for its color. Alterations to this system through oxidation, hydrolysis, or other reactions will change how the molecule absorbs light, resulting in a visible color change. If you observe this, it is highly recommended to discard the solution and prepare a fresh batch.
Q4: Can I use a stock solution of this compound that has been stored at -20°C for a week?
A4: While storage at -80°C is recommended for long-term stability, a stock solution in high-purity DMSO stored at -20°C for a week may still be viable, but its integrity should be verified. We recommend running a quality control check, such as an HPLC-UV analysis, to assess the purity of the stock before use. For critical experiments, it is always best to use a freshly prepared solution or a stock that has been stored under optimal conditions (-80°C, protected from light).
Experimental Protocols
Protocol 1: Stability Assessment of this compound by HPLC-UV
This protocol provides a method to assess the chemical stability of this compound in a specific solution over time.
1. Materials:
-
This compound solid
-
Anhydrous DMSO
-
Your aqueous buffer of interest (e.g., PBS, cell culture medium)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the Test Solution: Dilute the DMSO stock into your aqueous buffer to your final working concentration (e.g., 10 µM).
-
Timepoint T=0: Immediately after preparation, take a 100 µL aliquot of the test solution. Add 100 µL of acetonitrile to precipitate proteins and stop degradation. Centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant to an HPLC vial.
-
Incubate: Incubate the remaining test solution under your desired experimental conditions (e.g., 37°C, 5% CO₂, protected from light).
-
Subsequent Timepoints: At each desired time point (e.g., 2, 4, 8, 24 hours), repeat step 3.
-
HPLC Analysis: Analyze all samples by HPLC-UV.
HPLC Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Set to the λmax of this compound (determine by UV scan) |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
Protocol 2: Identification of Degradation Products by LC-MS
This protocol outlines a procedure to identify the potential degradation products of this compound.
1. Sample Preparation:
-
Prepare a "stressed" sample of this compound. This can be done by incubating a solution of the compound under conditions known to cause degradation (e.g., elevated temperature, exposure to light, or adjustment to acidic/basic pH for a set period).
-
Prepare a control (T=0) sample as described in Protocol 1.
2. LC-MS Analysis:
-
Analyze both the stressed and control samples using an LC-MS system.
-
The liquid chromatography (LC) conditions can be similar to those described in Protocol 1 to achieve separation.
-
The mass spectrometer (MS) should be operated in both positive and negative ion modes to maximize the chances of detecting the parent compound and its degradation products.
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Range | 100 - 1000 m/z |
| Data Acquisition | Full scan mode to detect all ions. For further structural elucidation, tandem MS (MS/MS) can be performed on the ions of interest. |
3. Data Analysis:
-
Compare the total ion chromatograms (TICs) of the stressed and control samples.
-
Identify peaks that are present or significantly larger in the stressed sample.
-
Examine the mass spectra of these new peaks to determine their mass-to-charge ratio (m/z).
-
Based on the m/z and knowledge of potential degradation pathways (e.g., addition of oxygen for oxidation, addition of water for hydrolysis), propose structures for the degradation products.
-
Use MS/MS fragmentation patterns to further confirm the proposed structures.
Signaling Pathway and Experimental Workflow Diagrams
NEK6 Signaling in Cancer Proliferation
This compound is an inhibitor of NEK6, a kinase that is overexpressed in many cancers and plays a role in cell cycle progression and proliferation.[2] The diagram below illustrates a simplified signaling pathway involving NEK6.
Caption: Role of NEK6 in cancer cell proliferation and its inhibition.
Experimental Workflow for Stability Analysis
The following diagram outlines the logical flow for assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound.
References
troubleshooting inconsistent results in ZINC05007751 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with ZINC05007751, a potent and selective inhibitor of the NIMA-related kinase NEK6.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the NIMA-related kinase NEK6, with an IC50 of 3.4 μM.[1] By inhibiting NEK6, it disrupts mitotic progression, leading to cell cycle arrest and apoptosis. It has demonstrated antiproliferative activity against a variety of human cancer cell lines.
Q2: I am observing inconsistent IC50 values for this compound in my cell viability assays. What are the potential causes?
Inconsistent IC50 values are a common issue and can stem from several factors:
-
Compound Instability: this compound is unstable in solution. It is crucial to prepare fresh solutions for each experiment to ensure consistent potency.
-
Cell Density and Health: Variations in cell seeding density and the overall health of the cells can significantly impact the apparent potency of the compound. Ensure consistent cell seeding and use cells within a low passage number.
-
Inaccurate Pipetting: Small errors in pipetting, especially during serial dilutions, can lead to large variations in the final compound concentration.
-
Reagent Variability: Ensure all reagents, including cell culture media and assay components, are from consistent lots and are not expired.
Q3: My this compound solution appears to have precipitated. What should I do?
Precipitation of the compound can lead to a significant decrease in its effective concentration. Visually inspect your stock solutions and working dilutions for any signs of precipitation. If precipitation is observed, it is recommended to prepare a fresh stock solution. Ensure the solvent used is appropriate and that the solubility limit is not exceeded during dilution.
Q4: I am not observing the expected synergistic effect between this compound and cisplatin. What could be the issue?
The synergistic effect between two compounds can be influenced by several factors:
-
Dosing Schedule: The order and timing of compound addition can be critical. For example, pre-treating cells with one compound before adding the second can yield different results than simultaneous addition.
-
Concentration Ratios: The ratio of the concentrations of the two compounds is crucial for observing synergy. A checkerboard assay with varying concentrations of both compounds is recommended to identify the optimal synergistic ratio.
-
Cell Line Specificity: Synergistic effects can be cell-line specific. The reported synergy with cisplatin was observed in a BRCA2 mutated ovarian cancer cell line.[1]
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays
Table 1: Troubleshooting Guide for Cell Viability Assays
| Observed Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inaccurate pipetting | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells simultaneously. Prepare a master mix of the final this compound dilution to add to the wells. |
| "Edge effect" in microplates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the peripheral wells with sterile PBS or media. | |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use an automated cell counter for accurate cell counts. | |
| IC50 value is significantly higher than expected | Compound degradation | Prepare fresh this compound solutions immediately before each experiment. The compound is known to be unstable in solution. |
| High cell density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. | |
| Incorrect assay incubation time | Ensure the incubation time after compound addition is consistent with established protocols for your cell line and assay type. | |
| Low signal-to-noise ratio in the assay | Insufficient cell number | Increase the number of cells seeded per well. |
| Assay reagents have lost activity | Check the expiration dates of all assay components. Prepare fresh reagent solutions as recommended by the manufacturer. |
Experimental Workflow for Troubleshooting Cell Viability Assays
Experimental workflow for troubleshooting cell viability assays.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Your cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Immediately before use , prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results and determine the IC50 value using non-linear regression analysis.
Synergy Experiment with Cisplatin (Checkerboard Assay)
This protocol outlines a method to assess the synergistic effects of this compound and cisplatin.
Procedure:
-
Single-Agent IC50 Determination: First, determine the IC50 values for this compound and cisplatin individually in your chosen cell line using the cell viability assay described above.
-
Checkerboard Setup: Prepare a 96-well plate by adding this compound in serial dilutions horizontally and cisplatin in serial dilutions vertically. This creates a matrix of different concentration combinations.
-
Cell Seeding and Treatment: Seed cells as described previously. After 24 hours, treat the cells with the various combinations of this compound and cisplatin.
-
Incubation and Viability Assay: Incubate the plate for the desired duration and perform a cell viability assay (e.g., MTT).
-
Data Analysis: Calculate the percentage of cell viability for each combination. Use software such as CompuSyn or similar tools to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Table 2: Example Data Presentation for Synergy Analysis
| This compound (µM) | Cisplatin (µM) | % Cell Viability | Combination Index (CI) |
| 0 | 0 | 100 | - |
| 44 | 0 | 50 | - |
| 0 | 7.9 | 50 | - |
| 44 | 10 | 15 | < 1 (Synergy) |
| ... | ... | ... | ... |
Note: The concentration values are examples based on literature and should be determined experimentally for your specific cell line.[1]
Signaling Pathway
NEK6 Signaling and its Inhibition by this compound
NEK6 is a serine/threonine kinase that plays a crucial role in the G2/M phase of the cell cycle and is essential for proper mitotic progression. Its activity is regulated by upstream kinases such as NEK9. Once activated, NEK6 phosphorylates various downstream substrates, leading to the activation of pathways that promote cell proliferation and survival, and inhibit apoptosis. This compound, by inhibiting NEK6, disrupts these processes, leading to an anti-tumor effect.
NEK6 signaling pathway and inhibition by this compound.
References
Optimizing ZINC05007751 Incubation Time: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time of ZINC05007751 for maximum therapeutic effect in experimental settings. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the NIMA-related kinase 6 (NEK6).[1][2][3] It functions by blocking the kinase activity of NEK6, which is a crucial regulator of cell cycle progression, particularly during mitosis.[4] By inhibiting NEK6, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a compound of interest for oncology research.[1]
Q2: Why is it critical to optimize the incubation time for this compound?
Optimizing the incubation time is essential for several reasons:
-
Maximizing Therapeutic Window: Determining the shortest effective incubation time can help to minimize off-target effects and potential cytotoxicity to non-target cells.
-
Understanding Mechanism of Action: The kinetics of a drug's effect can provide insights into its mechanism. Short-term incubations may be sufficient to observe effects on signaling pathways, while longer incubations are often necessary to see downstream effects like apoptosis or changes in cell proliferation.
-
Compound Stability: this compound has been noted to be unstable in solutions, and it is recommended to use freshly prepared solutions for experiments. Prolonged incubation times may lead to degradation of the compound, reducing its effective concentration and potentially leading to inaccurate or misleading results.
Q3: What are the known downstream effects of NEK6 inhibition by this compound that I can measure?
Inhibition of NEK6 by this compound can lead to several measurable downstream effects, including:
-
Cell Cycle Arrest: NEK6 is essential for mitotic progression. Inhibition can lead to an accumulation of cells in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged inhibition of NEK6 can trigger programmed cell death.
-
Modulation of Signaling Pathways: NEK6 is known to be involved in signaling pathways such as STAT3 and Akt/mTOR. Inhibition of NEK6 can therefore alter the phosphorylation status and activity of key proteins in these pathways.
-
Increased DNA Damage Response: NEK6 has a role in the DNA damage response, and its inhibition can lead to an increase in markers of DNA damage, such as phosphorylated H2AX (γH2AX).
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol describes a time-course experiment to identify the optimal incubation duration of this compound for inducing a desired cellular effect.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
Reagents for desired readout (e.g., cell viability assay kit, antibodies for Western blotting, cell cycle analysis reagents)
Procedure:
-
Cell Seeding: Seed your target cells in 96-well plates at a density that ensures they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere and recover for 24 hours.
-
Compound Preparation: Prepare a fresh stock solution of this compound in the appropriate solvent (e.g., DMSO). From this stock, prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.1% DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation and Endpoint Analysis: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours). At each time point, perform your desired readout assay.
-
For Cell Viability/Proliferation: Use assays such as MTT, MTS, or CellTiter-Glo®.
-
For Apoptosis: Use assays that measure caspase activity, or perform flow cytometry with Annexin V/PI staining.
-
For Cell Cycle Analysis: Fix the cells, stain with a DNA dye (e.g., propidium iodide), and analyze by flow cytometry.
-
For Signaling Pathway Analysis: Lyse the cells at each time point and perform Western blotting for key downstream targets (e.g., phospho-STAT3, phospho-Akt, cleaved PARP).
-
-
Data Analysis: For each concentration of this compound, plot the measured effect against the incubation time. The optimal incubation time will be the point at which the desired effect reaches its maximum or plateaus.
Data Presentation:
| Incubation Time (hours) | Cell Viability (% of Control) - [Concentration 1] | Cell Viability (% of Control) - [Concentration 2] | Apoptosis (% of Total Cells) - [Concentration 1] | Apoptosis (% of Total Cells) - [Concentration 2] |
| 6 | ||||
| 12 | ||||
| 24 | ||||
| 48 | ||||
| 72 |
This table should be populated with your experimental data.
Mandatory Visualizations
References
identifying and mitigating off-target effects of ZINC05007751
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of ZINC05007751, a potent inhibitor of the NIMA-related kinase NEK6.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a potent inhibitor of the NIMA-related kinase NEK6, with an IC50 of 3.4 μM.[1] It has demonstrated antiproliferative activity in various human cancer cell lines and exhibits a synergistic effect with cisplatin and paclitaxel in BRCA2 mutated ovarian cancer cells.[1] this compound is highly selective for NEK1 and NEK6, with no significant activity observed against NEK2, NEK7, and NEK9.[1]
Q2: Why should I be concerned about off-target effects?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and adverse effects in clinical applications.[2] Identifying and mitigating off-target effects is crucial for validating the specific role of the primary target in observed phenotypes and ensuring the safety and efficacy of a potential therapeutic agent.
Q3: What are the potential off-target effects of this compound?
Q4: How can I experimentally identify off-target effects of this compound?
A multi-pronged approach is recommended:
-
Kinome Profiling: Screen this compound against a broad panel of kinases to experimentally determine its selectivity profile.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.
-
Competitive Binding Assays: These assays can determine the affinity of this compound for potential off-targets identified through other methods.
-
Phenotypic Screening: Compare the cellular phenotype induced by this compound with the known phenotype of NEK6 inhibition (e.g., through genetic knockdown). Discrepancies may suggest off-target effects.
Troubleshooting Guides
Issue 1: I'm observing a phenotype that is not consistent with known NEK6 function.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target effect | 1. Perform a kinome-wide selectivity screen to identify other kinases inhibited by this compound at the concentration used. 2. Use a structurally distinct NEK6 inhibitor. If the phenotype is not replicated, it is likely an off-target effect of this compound. 3. Perform a rescue experiment by overexpressing a drug-resistant mutant of NEK6. | Identification of unintended kinase targets. Confirmation that the observed phenotype is independent of NEK6 inhibition. |
| Activation of compensatory pathways | Use western blotting to analyze the phosphorylation status of key proteins in related signaling pathways that might be activated upon NEK6 inhibition. | A clearer understanding of the cellular response to this compound. |
Issue 2: The compound shows significant cytotoxicity at concentrations required for NEK6 inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-target toxicity | 1. Perform a kinome scan to identify any toxicity-related kinases that are inhibited by this compound. 2. Test the compound in a cell line that does not express NEK6. If toxicity persists, it is likely due to off-target effects. | Identification of off-target kinases responsible for cytotoxicity. Confirmation that toxicity is independent of NEK6 inhibition. |
| On-target toxicity | Use siRNA or CRISPR to knock down NEK6 and observe if it phenocopies the observed toxicity. | Replication of toxicity upon NEK6 knockdown suggests on-target toxicity. |
| Compound instability or solubility issues | 1. Confirm the stability and solubility of this compound in your experimental media. The compound is noted to be unstable in solutions, and freshly prepared solutions are recommended.[1] 2. Always include a vehicle control (e.g., DMSO) to rule out solvent-induced toxicity. | Consistent and reproducible experimental results. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Target | IC50 (μM) | Cell Line | Effect |
| NEK6 | 3.4 | - | Potent inhibition |
| NEK1 | - | - | Selective against |
| NEK2 | - | - | No significant activity |
| NEK7 | - | - | No significant activity |
| NEK9 | - | - | No significant activity |
| MDA-MB-231, PEO1, NCI-H1299, HCT-15 | <100 | Human Cancer Cell Lines | Antiproliferative activity |
Data sourced from MedchemExpress and Selleck Chemicals.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized framework and should be optimized for your specific cell line and antibody.
1. Cell Culture and Treatment:
- Culture cells to 70-80% confluency.
- Treat cells with this compound at the desired concentration (e.g., 10x IC50) or vehicle control (DMSO) for 1-2 hours at 37°C.
2. Cell Harvesting and Lysis:
- Harvest cells and wash with ice-cold PBS.
- Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
- Divide the cell suspension into aliquots in PCR tubes.
3. Thermal Challenge:
- Heat the cell aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler. Include a non-heated control.
- Cool the samples at room temperature for 3 minutes.
4. Protein Extraction and Quantification:
- Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).
- Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
- Collect the supernatant (soluble protein fraction).
- Determine the protein concentration of each sample using a BCA assay.
5. Western Blot Analysis:
- Normalize the protein concentration for all samples.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Probe the membrane with a primary antibody specific for NEK6 and a loading control (e.g., GAPDH).
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Visualize bands using an ECL substrate.
6. Data Analysis:
- Quantify the band intensities.
- Normalize the NEK6 band intensity to the loading control for each sample.
- Plot the normalized intensity versus temperature to generate melting curves for both vehicle- and this compound-treated samples.
- A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Competitive Binding Assay (Flow Cytometry-Based)
This protocol describes a general workflow for a competitive binding assay using a fluorescently labeled tracer that binds to the kinase of interest.
1. Reagents and Cell Preparation:
- Prepare assay buffer (e.g., PBS with 0.1% BSA).
- Use a cell line that overexpresses the kinase of interest or purified kinase.
- Prepare a fluorescently labeled tracer known to bind to the kinase.
2. Assay Setup:
- In a 96-well plate, add a fixed concentration of the fluorescent tracer to each well.
- Add serial dilutions of this compound to the wells. Include a control with no compound.
3. Incubation:
- Add the cells or purified kinase to each well.
- Incubate the plate for a predetermined time at room temperature or 37°C to reach binding equilibrium.
4. Detection:
- If using cells, wash them to remove unbound tracer and compound.
- Analyze the fluorescence intensity of the tracer bound to the cells or kinase using a flow cytometer or a fluorescence plate reader.
5. Data Analysis:
- Plot the fluorescence intensity against the concentration of this compound.
- Fit the data to a suitable model (e.g., one-site competition) to determine the IC50 value, which represents the concentration of this compound that displaces 50% of the fluorescent tracer.
Visualizations
Caption: Simplified NEK6 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: Logical relationship between this compound, its on-target and potential off-target effects, and the observed phenotype.
References
Technical Support Center: ZINC05007751 Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ZINC05007751 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the NIMA-related kinase 6 (NEK6) with an IC50 of 3.4 μM.[1] NEK6 is a serine/threonine kinase that plays a crucial role in mitotic progression, specifically in mitotic spindle formation.[2] By inhibiting NEK6, this compound disrupts the cell cycle, leading to mitotic arrest and subsequent apoptosis, which underlies its antiproliferative activity against various cancer cell lines.[3][4]
Q2: In which cancer cell lines has this compound shown antiproliferative activity?
A2: this compound has demonstrated antiproliferative effects in a panel of human cancer cell lines, including but not limited to breast (e.g., MDA-MB-231, MCF-7), ovarian (e.g., PEO1, COV318), lung (e.g., NCI-H1975, NCI-H1299), and colon (e.g., HCT-15, SW948) cancer cells. It has also been noted to have a synergistic effect with chemotherapeutic agents like cisplatin and paclitaxel in BRCA2 mutated ovarian cancer cell lines.[1]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. For long-term storage, it is advisable to store the compound as a solid at -20°C. Once dissolved in DMSO, aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: How does inhibition of NEK6 by this compound lead to cell death?
A4: Inhibition of NEK6 disrupts the normal progression of mitosis. NEK6 is activated by NEK9 and is essential for the formation of a robust mitotic spindle. When NEK6 is inhibited, cells are unable to properly align chromosomes at the metaphase plate, leading to a prolonged mitotic arrest (G2/M arrest). This sustained arrest activates the apoptotic pathway, resulting in programmed cell death.
Data Presentation
The following table summarizes the reported antiproliferative activity of this compound. Researchers should note that IC50 values can vary between different cell lines and experimental conditions. It is recommended to perform a dose-response experiment to determine the precise IC50 in the cell line of interest.
| Compound | Target | IC50 (µM) | Cell Line(s) | Assay Type | Reference |
| This compound | NEK6 | 3.4 | Not specified in source | In vitro kinase assay | |
| This compound | NEK6 | Antiproliferative activity observed | MDA-MB-231, MCF-7, PEO1, COV318, NCI-H1975, NCI-H1299, HCT-15, SW948 | Cell Proliferation Assay |
Experimental Protocols
Cell Proliferation (Antiproliferative) Assay
This protocol is designed to assess the effect of this compound on the proliferation of cancer cells using a CCK-8 (Cell Counting Kit-8) assay.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 3.4, 10, 30 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Add 100 µL of the 2X compound dilutions to the respective wells.
-
Incubate for 48-72 hours.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well cell culture plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentration (e.g., 1X and 2X IC50) and a vehicle control for 24-48 hours.
-
-
Cell Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer. Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay
This protocol utilizes Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry.
Materials:
-
Target cancer cell line
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at the desired concentration and a vehicle control for 24-48 hours.
-
-
Staining:
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Analysis:
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
-
Data Analysis:
-
Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell proliferation assay results | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for seeding. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| Compound precipitation. | Check the solubility of this compound in your culture medium. Prepare fresh dilutions for each experiment. | |
| No significant G2/M arrest observed in cell cycle analysis | Insufficient compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Cell line is resistant to this compound. | Verify NEK6 expression in your cell line. Consider using a different cell line known to be sensitive. | |
| Incorrect gating during flow cytometry analysis. | Ensure proper gating to exclude doublets and debris. | |
| Low percentage of apoptotic cells detected | Assay performed too early or too late. | Optimize the incubation time. Apoptosis is a dynamic process. |
| Loss of apoptotic cells during harvesting. | Collect both the supernatant (containing floating apoptotic cells) and adherent cells. | |
| Inactive caspases. | Confirm apoptosis through a complementary method, such as a caspase activity assay. |
Visualizations
Caption: NEK6 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Cell-Based Assays.
Caption: Logical Troubleshooting Flow for Cell-Based Assays.
References
common pitfalls when working with ZINC05007751
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZINC05007751, a potent inhibitor of the NIMA-related kinase NEK6.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the NIMA-related kinase NEK6, with a reported IC50 of 3.4 μM.[1][2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of NEK6 to block its kinase activity. NEK6 is involved in cell cycle control, and its inhibition can lead to cell cycle arrest and antiproliferative effects in cancer cells.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is insoluble in water and ethanol. The recommended solvent is dimethyl sulfoxide (DMSO).[2] It is crucial to use fresh, anhydrous DMSO, as the compound's solubility can be significantly reduced by moisture-absorbing DMSO.[2] For in vitro experiments, high-concentration stock solutions (e.g., 10 mM) in DMSO are recommended to minimize the final concentration of DMSO in the cell culture media.[1]
Q3: How should I store this compound and its stock solutions?
A3: The solid compound should be stored at 4°C in the dark. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to one year.
Q4: Is this compound stable in cell culture media?
A4: this compound is unstable in aqueous solutions, and it is recommended to use freshly prepared solutions for experiments. If a loss of biological activity is observed over time in your experiments, compound degradation in the cell culture media may be a contributing factor.
Troubleshooting Guides
Issue 1: Inconsistent or No Observed Biological Effect
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Degradation | Prepare fresh dilutions of this compound in your cell culture media immediately before each experiment. Avoid prolonged incubation times where possible. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., IC50) for your specific cell line and experimental endpoint. |
| Poor Cell Permeability | While this compound has shown activity in various cell lines, permeability can be cell-type dependent. If poor permeability is suspected, consider alternative delivery methods or ensure the DMSO concentration in the final culture medium is sufficient to maintain solubility without causing toxicity. |
| Sub-optimal Cell Health | Ensure your cells are healthy, free from contamination, and in the exponential growth phase before starting the experiment. |
Issue 2: High Cellular Toxicity at Effective Concentrations
| Potential Cause | Troubleshooting Steps |
| Solvent Toxicity | Ensure the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically <0.5%). Run a vehicle control (media with the same concentration of DMSO) to assess solvent toxicity. |
| Off-target Effects | While this compound is selective for NEK1 and NEK6, high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response experiments. |
Quantitative Data
Table 1: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| MDA-MB-231 | Breast Cancer | < 100 |
| PEO1 | Ovarian Cancer | < 100 |
| NCI-H1299 | Lung Cancer | < 100 |
| HCT-15 | Colon Cancer | < 100 |
Data summarized from MedchemExpress.
Table 2: Synergistic Effect of this compound with Cisplatin in PEO1 Ovarian Cancer Cells
| Treatment | Cisplatin IC50 (μM) |
| Cisplatin alone | 7.9 |
| Cisplatin + 44 μM this compound | 0.1 |
Data summarized from MedchemExpress.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in cell culture media. It is recommended to prepare these solutions fresh. Remove the old media from the cells and add the media containing the different inhibitor concentrations. Include a vehicle control (media with DMSO only).
-
Incubation: Incubate the cells with the inhibitor for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will allow for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Simplified signaling pathway of NEK6 inhibition by this compound.
References
Navigating ZINC05007751 Concentrations: A Guide for Researchers
Technical Support & Troubleshooting Center
For researchers and drug development professionals utilizing the potent and selective NEK6 inhibitor, ZINC05007751, determining the optimal concentration for different cell lines is a critical step for successful experimentation. This guide provides a comprehensive resource, including frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the NIMA-related kinase 6 (NEK6), with an in vitro IC50 of 3.4 µM.[1][2] NEK6 is a crucial regulator of mitotic progression, and its inhibition by this compound leads to cell cycle arrest and subsequent antiproliferative effects in various cancer cell lines.
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: Based on published data, a broad starting range of 1 µM to 100 µM is recommended for initial screening. The half-maximal inhibitory concentration (IC50) for antiproliferative activity varies between cell lines but has been observed to be below 100 µM for several cancer cell types.[3]
Q3: How does the optimal concentration of this compound vary between different cell lines?
A3: The sensitivity of cancer cell lines to this compound can vary significantly. This variability is influenced by factors such as the expression levels of NEK6, the status of downstream signaling pathways, and the presence of drug resistance mechanisms. Therefore, it is essential to determine the optimal concentration for each specific cell line experimentally.
Q4: What are the known off-target effects of this compound?
A4: this compound has been shown to be highly selective for NEK6 and its closest homolog, NEK1. No significant activity has been observed against other NEK family members such as NEK2, NEK7, and NEK9, suggesting a favorable selectivity profile.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect at expected concentrations. | 1. Compound Degradation: this compound may be unstable in solution. 2. Low Cell Permeability: The compound may not be efficiently entering the cells. 3. Incorrect Concentration Calculation: Errors in dilution or stock preparation. 4. Cell Line Resistance: The specific cell line may be insensitive to NEK6 inhibition. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Verify the cell permeability of the compound in your cell line, if possible. 3. Double-check all calculations and ensure proper dissolution of the compound in the stock solvent (e.g., DMSO). 4. Confirm NEK6 expression in your cell line via Western blot or qPCR. Consider testing a wider concentration range or using a positive control cell line known to be sensitive. |
| High cytotoxicity observed even at low concentrations. | 1. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. 2. Off-target Toxicity: Although selective, high concentrations may lead to off-target effects. 3. Cell Line Hypersensitivity: The cell line may be particularly sensitive to cell cycle disruption. | 1. Ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically ≤ 0.5% for DMSO). 2. Perform a dose-response curve to identify a narrower, less toxic effective concentration range. 3. Use a lower seeding density or a shorter incubation time. |
| Inconsistent results between experiments. | 1. Variability in Cell Health/Passage Number: Cells at different growth phases or high passage numbers can respond differently. 2. Inconsistent Compound Handling: Repeated freeze-thaw cycles of the stock solution. 3. Assay Variability: Inconsistent incubation times or reagent concentrations. | 1. Use cells within a consistent and low passage number range and ensure they are in the logarithmic growth phase at the start of the experiment. 2. Aliquot the stock solution to avoid multiple freeze-thaw cycles. 3. Standardize all experimental parameters, including incubation times, cell seeding densities, and reagent preparation. |
Quantitative Data Summary
The following table summarizes the reported antiproliferative IC50 values of this compound in various human cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 44.5 ± 2.1 |
| PEO1 | Ovarian Cancer | 44.2 ± 3.2 |
| NCI-H1299 | Lung Cancer | 61.1 ± 1.8 |
| HCT-15 | Colon Cancer | 88.5 ± 5.4 |
Data sourced from De Donato et al., Scientific Reports, 2018.[3]
Experimental Protocols
Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen adherent cancer cell line.
Materials:
-
This compound
-
Anhydrous DMSO
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest this compound concentration) and a "no-cell control" (medium only).
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
-
MTT Assay:
-
Incubate the treated plates for the desired duration (e.g., 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the "no-cell control" wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified NEK6 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
how to handle ZINC05007751 precipitation in media
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to handle ZINC05007751, a potent NEK6 inhibitor, with a focus on preventing and troubleshooting precipitation in experimental media.
Troubleshooting Guide
Precipitation of this compound in your experimental media can lead to inaccurate results by altering the effective concentration of the compound. The following guide addresses common issues and provides recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation | The concentration of this compound exceeds its solubility in the aqueous media. This can be due to "solvent shock," where the compound rapidly precipitates when a concentrated DMSO stock is added to the aqueous media. | - Decrease the final concentration of this compound in your experiment.- Prepare a higher concentration stock solution in anhydrous DMSO and use a smaller volume for the final dilution.- Employ a stepwise dilution method: first, dilute the DMSO stock in a small volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume of media.[1] |
| Precipitation Over Time | The compound may be unstable in the aqueous solution, or there may be interactions with media components over the duration of the experiment. Temperature and pH shifts in the incubator can also affect solubility.[2] | - Prepare fresh working solutions of this compound immediately before each experiment, as the compound is known to be unstable in solution.[3]- Pre-warm the cell culture media to 37°C before adding the compound.[1]- Ensure your media is properly buffered for the CO2 concentration in your incubator to maintain a stable pH.[2] |
| Precipitate in Stock Solution | The compound may have precipitated out of the DMSO stock solution, especially after freeze-thaw cycles. Using DMSO that has absorbed moisture can also reduce solubility. | - Visually inspect the DMSO stock solution for any precipitate before use. If present, gently warm the solution to 37°C and vortex or sonicate briefly to redissolve the compound.- Always use fresh, anhydrous DMSO to prepare stock solutions.- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. |
| Cloudiness or Haziness | This may indicate the formation of a fine precipitate of this compound. It is also important to rule out microbial contamination. | - Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth.- If it is a precipitate, follow the recommendations for immediate precipitation.- If microbial contamination is suspected, discard the culture and review your sterile technique. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective inhibitor of the NIMA-related kinase NEK6, with an IC50 of 3.4 μM. It is used in cancer research to study the role of NEK6 in cell cycle progression, tumorigenesis, and as a potential therapeutic target. This compound has been shown to have antiproliferative activity against various human cancer cell lines.
Q2: What is the best solvent for dissolving this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at a concentration of 8.33 mg/mL (27.37 mM); achieving this may require ultrasonication and warming to 60°C. It is crucial to use anhydrous (dry) DMSO, as the presence of water can significantly reduce solubility.
Q3: What is the recommended storage procedure for this compound stock solutions?
Stock solutions of this compound in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. It is recommended to use freshly prepared solutions for experiments due to the compound's instability in solution.
Q4: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
You can determine the maximum soluble concentration by performing a serial dilution of your this compound DMSO stock into your specific cell culture medium. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q5: What are the visible signs of this compound precipitation?
Precipitation can appear as cloudiness, haziness, a fine particulate suspension, or visible crystals in the media.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
-
Sonicator (optional)
Procedure:
-
Allow the this compound powder to reach room temperature before opening the vial.
-
Weigh the desired amount of powder in a sterile environment.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 2-3 minutes.
-
If the powder is not fully dissolved, warm the solution to 37-60°C and continue to vortex. Gentle sonication can also be used to aid dissolution.
-
Visually confirm that the solution is clear and free of any particulates.
-
Aliquot the stock solution into single-use, sterile, amber tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all dilutions and does not exceed a level toxic to your cells (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals) at various time points.
-
For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to check for micro-precipitates.
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for this compound in your specific experimental setup.
Signaling Pathways and Experimental Workflows
NEK6 Signaling Pathways
This compound inhibits NEK6, which is involved in several signaling pathways implicated in cancer. The diagrams below illustrate some of these key pathways.
Caption: NEK6 inhibits the TGFβ/Smad signaling pathway by blocking the nuclear translocation of Smad4.
Caption: NEK6 can regulate autophagy through the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Handling this compound
The following workflow provides a logical sequence for preparing and using this compound in your experiments to minimize the risk of precipitation.
References
Technical Support Center: Ensuring Reproducibility in ZINC05007751 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving ZINC05007751, a potent inhibitor of the NIMA-related kinase NEK6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the NIMA-related kinase NEK6, with an IC50 of 3.4 μM.[1][2] Its primary mechanism of action is the inhibition of NEK6 kinase activity, which plays a crucial role in cell cycle progression, particularly during mitosis. By inhibiting NEK6, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Q2: In which cancer cell lines has this compound shown antiproliferative activity?
A2: this compound has demonstrated antiproliferative activity against a variety of human cancer cell lines, including MDA-MB-231 (breast cancer), PEO1 (ovarian cancer), NCI-H1299 (lung cancer), and HCT-15 (colon cancer), with IC50 values typically below 100 μM.[3]
Q3: What is the reported synergistic effect of this compound with other chemotherapeutic agents?
A3: this compound exhibits a synergistic effect with cisplatin and paclitaxel in a BRCA2 mutated ovarian cancer cell line.[3] This suggests its potential use in combination therapies to enhance the efficacy of existing anticancer drugs.
Q4: What are the solubility and stability properties of this compound?
A4: this compound is soluble in DMSO.[4] It is important to note that the compound is unstable in solutions, and it is recommended to use freshly prepared solutions for experiments to ensure accurate and reproducible results.
Troubleshooting Guides
This section provides troubleshooting for common issues that may be encountered during experiments with this compound.
Issue 1: High Variability in Cell Viability/Antiproliferation Assays (e.g., MTT Assay)
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and perform a cell count to ensure consistent cell numbers across wells. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate as they are more prone to evaporation. If all wells must be used, fill the outer wells with sterile PBS or media to maintain humidity. |
| This compound precipitation | Visually inspect the media for any signs of precipitation after adding this compound. Prepare fresh dilutions of the compound for each experiment from a DMSO stock. |
| Inconsistent incubation times | Ensure that the incubation time after adding the MTT reagent is consistent for all plates. Stagger the addition of the reagent if processing a large number of plates. |
| Incomplete formazan solubilization | After adding the solubilization buffer (e.g., DMSO or isopropanol with HCl), ensure complete dissolution of the formazan crystals by gentle pipetting or using a plate shaker. |
Issue 2: Inconsistent Results in NEK6 Kinase Assays
| Potential Cause | Troubleshooting Step |
| Inactive NEK6 enzyme | Aliquot the NEK6 enzyme upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. Always keep the enzyme on ice when in use. |
| Suboptimal ATP concentration | The inhibitory effect of ATP-competitive inhibitors like this compound is sensitive to the ATP concentration. Use an ATP concentration at or near the Km for NEK6 for consistent results. |
| Incorrect buffer composition | Ensure the kinase assay buffer contains the necessary components, including a buffer (e.g., MOPS or Tris-HCl), MgCl2, and DTT. |
| High background signal | Run a control reaction without the NEK6 enzyme to determine the background signal. Subtract this background from all other readings. |
Issue 3: Difficulty in Observing Synergistic Effects with Cisplatin
| Potential Cause | Troubleshooting Step |
| Suboptimal drug concentrations | Perform dose-response curves for both this compound and cisplatin individually to determine their IC50 values in the cell line of interest. Use a range of concentrations around the IC50 for the combination studies. |
| Incorrect timing of drug addition | The sequence of drug addition can influence the outcome of synergy experiments. Test different schedules, such as co-administration, sequential addition (this compound first, then cisplatin), and reverse sequential addition. |
| Inappropriate synergy calculation model | Use appropriate software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1). |
Quantitative Data Summary
| Parameter | Value | Cell Line/Target |
| IC50 of this compound for NEK6 | 3.4 μM | Purified NEK6 enzyme |
| Antiproliferative IC50 | < 100 μM | MDA-MB-231, PEO1, NCI-H1299, HCT-15 |
| Synergistic Effect with Cisplatin | Observed | PEO1 (BRCA2 mutated ovarian cancer) |
Experimental Protocols
Antiproliferative MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock in DMSO.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
In Vitro NEK6 Kinase Assay
This protocol is a general guideline for a radiometric kinase assay. Non-radioactive methods (e.g., ADP-Glo) are also available.
Materials:
-
Recombinant active NEK6 enzyme
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, MBP, and [γ-³²P]ATP.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a reaction tube, add the this compound dilution and the recombinant NEK6 enzyme. Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP-containing reaction mixture.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
Visualizations
Caption: Simplified NEK6 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing the activity of this compound.
References
Validation & Comparative
Validating the Inhibitory Effect of ZINC05007751 on NEK6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ZINC05007751, a novel inhibitor of the NIMA-related kinase 6 (NEK6), with an alternative inhibitor, ZINC04384801. The information presented is supported by experimental data to validate their inhibitory effects, offering a resource for researchers in oncology and drug discovery.
Introduction to NEK6 in Cancer
NIMA-related kinase 6 (NEK6) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis. It is essential for the proper formation of the mitotic spindle, chromosome segregation, and cytokinesis.[1] Overexpression of NEK6 has been observed in various human cancers, including prostate, breast, colorectal, and gastric cancers, making it an attractive therapeutic target.[1][2] Inhibition of NEK6 can lead to mitotic arrest and apoptosis in cancer cells, highlighting its potential in cancer therapy.[3]
Overview of this compound and Alternatives
This compound has been identified as a potent inhibitor of NEK6.[4] This guide compares its in vitro activity and cellular effects with another identified NEK6 inhibitor, ZINC04384801.
Data Presentation: In Vitro Inhibitory Activity
The inhibitory potential of this compound and ZINC04384801 against NEK6 has been quantified by determining their half-maximal inhibitory concentrations (IC50). The data reveals that both compounds inhibit NEK6 at low micromolar concentrations.
| Compound | Target Kinase | IC50 (µM) |
| This compound | NEK6 | 3.4 |
| ZINC04384801 | NEK6 | 2.6 |
Kinase Selectivity Profile
This compound has demonstrated selectivity for NEK6 and the closely related kinase NEK1. Importantly, no significant inhibitory activity was observed against other NEK family members such as NEK2, NEK7, and NEK9, suggesting a favorable selectivity profile. A detailed kinase selectivity profile for ZINC04384801 is not currently available in published literature.
Anti-proliferative Activity
This compound has been shown to inhibit the growth of a panel of human cancer cell lines with IC50 values below 100 µM. The specific cell lines inhibited include MDA-MB-231 (breast cancer), PEO1 (ovarian cancer), NCI-H1299 (lung cancer), and HCT-15 (colon cancer). Further studies are needed to determine the precise IC50 values for each cell line. Data on the anti-proliferative activity of ZINC04384801 in cancer cell lines is not currently available in the public domain.
Experimental Protocols
The validation of NEK6 inhibitors typically involves a series of in vitro and cell-based assays. Below are the detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Assay: LANCE-Ultra NEK6 Kinase Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure the enzymatic activity of NEK6 and the inhibitory effects of compounds.
Principle: The assay utilizes a ULight™-labeled peptide substrate and a Europium (Eu)-labeled anti-phospho-specific antibody. When the kinase phosphorylates the substrate, the Eu-labeled antibody binds to the phosphorylated peptide, bringing the donor (Eu) and acceptor (ULight™) fluorophores into close proximity. Excitation of the complex results in FRET, and the resulting signal is proportional to the kinase activity.
Protocol:
-
Kinase Reaction: Recombinant NEK6 enzyme is incubated with the ULight™-labeled substrate and ATP in a kinase reaction buffer. The compound of interest (e.g., this compound) is added at various concentrations. A control with no inhibitor (DMSO vehicle) is also included. The reaction is typically incubated for 60 minutes at room temperature.
-
Detection: The reaction is stopped by the addition of EDTA. The Eu-labeled anti-phospho-substrate antibody in detection buffer is then added.
-
Signal Measurement: The plate is incubated for 60 minutes at room temperature to allow for antibody binding. The TR-FRET signal is then read on a compatible plate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to the no-inhibitor control, and IC50 values are determined by fitting the data to a dose-response curve.
Cell Proliferation Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.
Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
MTT Incubation: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
Principle: PI is a fluorescent dye that intercalates with DNA. The amount of fluorescence is directly proportional to the DNA content in a cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.
Protocol:
-
Cell Treatment: Cells are treated with the NEK6 inhibitor for a specified time.
-
Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase to prevent staining of RNA and then stained with a PI solution.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified to determine if the inhibitor induces cell cycle arrest.
Visualizations
NEK6 Signaling Pathway
The following diagram illustrates the central role of NEK6 in the cell cycle. It is activated by upstream kinases such as NEK9 and the CDK1/PLK1 pathway. Once activated, NEK6 phosphorylates various downstream substrates to regulate mitotic progression. NEK6 has also been shown to interact with and influence other critical signaling pathways, including the mTOR and TGFβ pathways.
Caption: Simplified NEK6 signaling pathway.
Experimental Workflow for NEK6 Inhibitor Validation
The validation of a potential NEK6 inhibitor follows a structured workflow, from initial screening to cellular characterization.
Caption: Workflow for validating NEK6 inhibitors.
References
A Comparative Analysis of ZINC05007751 and Other NEK6 Inhibitors for Cancer Therapy Research
An in-depth guide for researchers and drug development professionals on the efficacy of ZINC05007751 in comparison to other selective inhibitors of NEK6, a promising oncogenic kinase. This report details the biochemical potency, cellular activity, and underlying signaling pathways of these compounds, supported by experimental data and detailed protocols.
Introduction
NIMA-related kinase 6 (NEK6) has emerged as a significant target in oncology due to its pivotal role in mitotic progression and its overexpression in a variety of human cancers. As a serine/threonine kinase, NEK6 is integral to the G2/M checkpoint and proper spindle formation. Its dysregulation is linked to tumorigenesis, making it an attractive target for the development of novel anti-cancer therapeutics. This guide provides a comparative analysis of the efficacy of this compound, a potent NEK6 inhibitor, against other known inhibitors of this kinase.
Biochemical Efficacy: A Head-to-Head Comparison
The potency of NEK6 inhibitors is primarily determined by their half-maximal inhibitory concentration (IC50) in biochemical assays. These assays measure the direct inhibitory effect of a compound on the kinase activity of purified NEK6 protein.
| Inhibitor | NEK6 IC50 (µM) | Selectivity Profile |
| This compound | 3.4[1][2][3] | Selective for NEK1 and NEK6 over NEK2, NEK7, and NEK9.[1] |
| ZINC04384801 | 2.6[1] | Information not readily available. |
| Momelotinib | Potent inhibitor, specific IC50 for NEK6 not detailed. | Broadly promiscuous but does not inhibit other NEK kinases. |
| Isogranulatimide | Identified as a NEK6 inhibitor, specific IC50 not detailed. | Also inhibits Chk1. |
Key Findings:
-
This compound and ZINC04384801 exhibit comparable micromolar potency against NEK6.
-
This compound demonstrates a favorable selectivity profile, which is crucial for minimizing off-target effects in a therapeutic context.
-
While other compounds like Momelotinib show inhibitory activity, their specificity for NEK6 and their IC50 values require further characterization for a direct comparison.
Experimental Protocols
LANCE® Ultra TR-FRET Kinase Assay for NEK6
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the IC50 values of kinase inhibitors.
Principle: The assay relies on the transfer of energy from a donor fluorophore (Europium-chelate-labeled antibody) to an acceptor fluorophore (ULight™-labeled substrate). When the NEK6 kinase phosphorylates the ULight™-labeled substrate, the Europium-labeled anti-phospho-substrate antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors of NEK6 will prevent this phosphorylation, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution of recombinant human NEK6 in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).
-
Prepare a 4X ATP/ULight™-peptide substrate solution in kinase buffer. The final concentration of the ULight™-p70S6K (Thr389) peptide substrate is typically 50 nM.
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in the kinase buffer.
-
Prepare a 4X stop solution (10 mM EDTA in 1X LANCE Detection Buffer).
-
Prepare a 4X detection mix containing a Europium-labeled anti-phospho-p70S6K antibody in 1X LANCE Detection Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 2X NEK6 kinase solution to each well.
-
Add 2.5 µL of the inhibitor dilution or vehicle control.
-
Initiate the kinase reaction by adding 2.5 µL of the 4X ATP/ULight™-peptide substrate solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of the 4X stop solution.
-
Add 5 µL of the 4X detection mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 615 nm (donor) and 665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
LANCE-Ultra TR-FRET Kinase Assay Workflow
Cellular Efficacy: Antiproliferative Activity
The ultimate goal of a NEK6 inhibitor is to suppress cancer cell growth. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.
MTT Cell Proliferation Assay
Principle: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the NEK6 inhibitors in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors or vehicle control.
-
Incubate for 48-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value for cell proliferation.
-
MTT Cell Proliferation Assay Workflow
Signaling Pathways Involving NEK6
Understanding the signaling context of NEK6 is critical for elucidating the mechanism of action of its inhibitors. NEK6 is implicated in several key oncogenic pathways.
NEK6 and the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes cell proliferation and survival. NEK6 has been shown to directly interact with and phosphorylate STAT3, leading to its activation. This activation promotes the transcription of downstream targets involved in cell cycle progression and apoptosis resistance.
NEK6-STAT3 Signaling Pathway
NEK6 and the TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. NEK6 has been shown to interact with Smad4, a central mediator of the TGF-β pathway. This interaction blocks the nuclear translocation of Smad4, thereby inhibiting TGF-β-mediated transcriptional activity and cell growth arrest.
NEK6 and TGF-β/Smad Signaling
NEK6 and the mTOR Signaling Pathway
The mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Recent studies suggest that NEK6 can regulate autophagy through the mTOR signaling pathway. NEK6 can promote the phosphorylation of Akt and mTOR, key components of the mTORC1 pathway, thereby inhibiting autophagy.
NEK6 and mTOR Signaling Pathway
Conclusion
This compound is a potent and selective inhibitor of NEK6 with demonstrated efficacy in both biochemical and cellular assays. Its ability to modulate key oncogenic signaling pathways, including STAT3, TGF-β/Smad, and mTOR, underscores its potential as a valuable tool for cancer research and a promising lead compound for the development of novel anti-cancer therapies. Further investigation into its in vivo efficacy and safety profile is warranted to fully assess its therapeutic potential. This guide provides a foundational framework for researchers to compare and contrast the efficacy of this compound with other NEK6 inhibitors, facilitating informed decisions in the pursuit of innovative cancer treatments.
References
ZINC05007751 Versus Known NEK Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel NEK kinase inhibitor, ZINC05007751, with other established inhibitors of the NEK (NIMA-related kinase) family. The information presented herein is intended to assist researchers in selecting appropriate chemical tools for studying NEK kinase biology and for potential therapeutic development. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key assays.
Introduction to NEK Kinases and this compound
The human genome contains 11 members of the NEK family of serine/threonine kinases (NEK1-NEK11), which play crucial roles in the regulation of the cell cycle, mitosis, and the DNA damage response. Dysregulation of NEK kinase activity has been implicated in various cancers, making them attractive targets for therapeutic intervention.
This compound has been identified as a potent and selective inhibitor of NEK6, a kinase essential for proper mitotic progression. This guide compares the biochemical and cellular activities of this compound with other known NEK kinase inhibitors, providing a valuable resource for the research community.
Comparative Kinase Inhibition Profiles
The following tables summarize the in vitro kinase inhibitory activities of this compound and a selection of other well-characterized NEK kinase inhibitors. It is important to note that the data has been compiled from various sources, and direct comparison may be limited by differences in assay technologies and experimental conditions.
Table 1: Inhibitory Activity (IC50/Kd) of Selected Compounds Against NEK Kinases
| Kinase | This compound (IC50) | JH295 (IC50) | Momelotinib (Kd) | BI 2536 (IC50) |
| NEK1 | Selective Inhibition (qualitative)[1][2] | Data not available | < 100 nM[3] | Data not available |
| NEK2 | No significant activity[1][2] | 770 nM | > 1 µM (IC50) | Data not available |
| NEK3 | Data not available | Data not available | < 100 nM | Data not available |
| NEK5 | Data not available | Data not available | Target at 10 µM | Data not available |
| NEK6 | 3.4 µM | Data not available | Target at 10 µM | Data not available |
| NEK7 | No significant activity | Data not available | Target at 10 µM | Data not available |
| NEK9 | No significant activity | Data not available | < 100 nM | Data not available |
Note: IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Kd values represent the equilibrium dissociation constant, a measure of binding affinity.
Table 2: Primary Targets and Selectivity of Known NEK Kinase Inhibitors
| Inhibitor | Primary Target(s) | Reported IC50/Kd on Primary Target(s) | Key Selectivity Notes |
| This compound | NEK6 | 3.4 µM (IC50) | Selective for NEK1 and NEK6 over NEK2, NEK7, and NEK9. |
| JH295 | NEK2 | 770 nM (IC50) | Irreversible inhibitor. Inactive against mitotic kinases Cdk1, Aurora B, or Plk1. |
| Momelotinib | JAK1, JAK2 | 11 nM (JAK1, IC50), 18 nM (JAK2, IC50) | Also inhibits NEK1, NEK3, and NEK9 with Kd < 100 nM and NEK5, NEK6, and NEK7 at 10 µM. |
| BI 2536 | PLK1 | 0.83 nM (IC50) | Also inhibits PLK2 (IC50 = 3.5 nM) and PLK3 (IC50 = 9.0 nM). NEK kinase panel data not widely available. |
Experimental Protocols
In Vitro Kinase Inhibition Assay (LANCE® Ultra TR-FRET)
The inhibitory activity of this compound against NEK6 was determined using the LANCE® Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay. This technology provides a sensitive and robust method for measuring kinase activity in a high-throughput format.
Principle: The assay measures the phosphorylation of a ULight™-labeled peptide substrate by the kinase. A Europium (Eu)-labeled anti-phospho-substrate antibody binds to the phosphorylated peptide, bringing the Eu-donor and ULight™-acceptor into close proximity. Upon excitation of the Eu-donor, FRET occurs, resulting in a detectable signal from the ULight™-acceptor. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.
Detailed Methodology (based on general protocols):
-
Reagents:
-
Recombinant human NEK6 enzyme
-
ULight™-labeled peptide substrate (e.g., ULight™-p70S6K (Thr389) peptide)
-
Europium-labeled anti-phospho-substrate antibody
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., this compound) serially diluted in DMSO.
-
-
Procedure: a. A solution of the NEK6 enzyme and the ULight™-labeled substrate is prepared in the assay buffer. b. The test compound or DMSO (vehicle control) is added to the wells of a microplate. c. The enzyme/substrate mixture is added to the wells. d. The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km for the specific kinase. e. The reaction is incubated at room temperature for a defined period (e.g., 60 minutes). f. The reaction is stopped by the addition of EDTA. g. The Eu-labeled antibody is added, and the plate is incubated to allow for antibody-substrate binding (e.g., 60 minutes at room temperature). h. The TR-FRET signal is read on a compatible plate reader (Excitation: ~320-340 nm, Emission: ~615 nm for Eu-donor and ~665 nm for ULight™-acceptor).
-
Data Analysis:
-
The ratio of the acceptor signal to the donor signal is calculated.
-
The percent inhibition is determined relative to the DMSO control.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Signaling Pathways and Experimental Workflows
NEK6 Signaling Pathway in Mitosis
NEK6 is a key regulator of mitotic progression. It is activated by the upstream kinase NEK9 and, in turn, phosphorylates several substrates involved in centrosome separation, spindle formation, and cytokinesis. The following diagram illustrates the core NEK6 signaling cascade.
Caption: NEK6 activation by NEK9 and its role in regulating key mitotic events.
Experimental Workflow for Kinase Inhibitor Profiling
The general workflow for determining the in vitro inhibitory activity of a compound against a target kinase is depicted below.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Conclusion
This compound emerges as a valuable research tool for studying the biological functions of NEK6. Its selectivity for NEK6 and NEK1 over other tested NEK family members provides a more targeted approach compared to broader-spectrum inhibitors like Momelotinib. However, its micromolar potency suggests that further medicinal chemistry efforts may be required to develop more potent analogs for potential therapeutic applications.
The comparative data presented in this guide highlights the diverse selectivity profiles of known NEK kinase inhibitors. Researchers should carefully consider the specific NEK family member they wish to target and the potential for off-target effects when selecting an inhibitor for their studies. The detailed experimental protocols and workflow diagrams provided herein should aid in the design and execution of robust and reproducible experiments in the field of NEK kinase research.
References
A Researcher's Guide to In Vitro Control Experiments for ZINC05007751, a NEK6 Kinase Inhibitor
For researchers, scientists, and drug development professionals investigating the therapeutic potential of ZINC05007751, a potent inhibitor of the NIMA-related kinase 6 (NEK6), rigorous in vitro testing with appropriate controls is paramount. This guide provides a comparative overview of essential control experiments, detailed experimental protocols, and the underlying signaling pathways to facilitate robust and reproducible research.
This compound has been identified as a selective inhibitor of NEK6 with a half-maximal inhibitory concentration (IC50) of 3.4 µM.[1][2][3][4] It has demonstrated antiproliferative activity against a variety of human cancer cell lines and exhibits selectivity for NEK1 and NEK6 over other NEK family kinases such as NEK2, NEK7, and NEK9.[1] To thoroughly characterize the in vitro effects of this compound and benchmark its performance, a panel of control experiments is indispensable.
Comparative Analysis of NEK6 Inhibitors
A direct comparison with other known NEK6 inhibitors is crucial for contextualizing the potency and specificity of this compound. The following table summarizes the IC50 values of this compound and a key competitor, ZINC04384801, from a head-to-head study. Additionally, Quercetin is often used as a positive control in NEK6 inhibition assays.
| Compound | ZINC Identifier | Target Kinase | IC50 (µM) | Reference |
| Compound 8 | This compound | NEK6 | 3.4 ± 1.2 | |
| Compound 21 | ZINC04384801 | NEK6 | 2.6 ± 0.05 | |
| Quercetin | N/A | NEK6 (and other kinases) | Not specified in the comparative study, but used as a positive control |
Essential In Vitro Assays and Control Strategies
To comprehensively evaluate the in vitro activity of this compound, a series of well-controlled experiments are recommended. These include direct kinase inhibition assays, cell proliferation assays, and cell cycle analysis.
NEK6 Kinase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of NEK6. A common and robust method is the LANCE® Ultra TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay.
Positive and Negative Controls:
-
Positive Control: A known NEK6 inhibitor, such as Quercetin or a commercially available potent NEK6 inhibitor, should be included to validate the assay's ability to detect inhibition.
-
Negative Control (Vehicle Control): The vehicle in which this compound is dissolved (e.g., DMSO) should be added to control wells at the same final concentration to account for any solvent effects.
-
No-Enzyme Control: Wells containing all reaction components except the NEK6 enzyme are essential to determine the background signal.
-
No-Substrate Control: Wells containing all reaction components except the kinase substrate are used to assess any non-specific signal.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Positive and Negative Controls:
-
Positive Control: A standard cytotoxic agent known to inhibit the proliferation of the chosen cell line (e.g., doxorubicin, paclitaxel) should be used to confirm the sensitivity of the cells to growth inhibition.
-
Negative Control (Vehicle Control): Cells treated with the vehicle (e.g., DMSO) at the same concentration used for this compound serve as the baseline for normal cell growth.
-
Untreated Control: A population of cells that receives no treatment provides a measure of maximal proliferation.
-
Blank Control: Wells containing only culture medium and the MTT reagent are used to subtract the background absorbance.
Cell Cycle Analysis
Given NEK6's role in mitotic progression, it is crucial to investigate whether this compound induces cell cycle arrest. This is typically performed using flow cytometry with propidium iodide (PI) staining to quantify the DNA content of cells in different phases of the cell cycle.
Positive and Negative Controls:
-
Positive Control: A compound known to induce cell cycle arrest at a specific phase (e.g., nocodazole for G2/M arrest) should be included to validate the staining and analysis procedure.
-
Negative Control (Vehicle Control): Cells treated with the vehicle (e.g., DMSO) are used to establish the normal cell cycle distribution.
-
Untreated Control: Untreated cells provide a baseline for the cell cycle profile of the specific cell line.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
NEK6 Kinase Inhibition Assay (LANCE® Ultra TR-FRET)
Principle: This assay measures the phosphorylation of a ULight™-labeled substrate by NEK6. The phosphorylated substrate is then detected by a Europium-labeled anti-phospho antibody. When the ULight™-labeled substrate and the Europium-labeled antibody are in close proximity, a FRET signal is generated. Inhibition of NEK6 reduces the phosphorylation of the substrate, leading to a decrease in the FRET signal.
Protocol:
-
Prepare a 2X kinase solution (e.g., 2 nM NEK6) in kinase buffer.
-
Prepare a 4X ATP stock solution in kinase buffer.
-
Prepare a 4X ULight™ substrate stock solution in kinase buffer.
-
Prepare serial dilutions of this compound and control compounds in the appropriate vehicle (e.g., DMSO).
-
In a 384-well plate, add the test compounds, kinase, and substrate.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10 µL.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the Europium-labeled anti-phospho antibody in LANCE Detection Buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm.
MTT Cell Proliferation Assay
Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and control compounds for the desired duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence of a population of cells using a flow cytometer, the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
Protocol:
-
Seed cells in a 6-well plate and treat them with this compound and control compounds for the desired time.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing to prevent clumping.
-
Incubate the cells in ethanol for at least 30 minutes on ice (or store at -20°C for longer periods).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the emission in the appropriate channel (e.g., FL2 or FL3).
-
Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Visualizing Experimental Workflows and Signaling Pathways
To provide a clear visual representation of the experimental processes and the biological context of this compound's action, the following diagrams have been generated using Graphviz.
Caption: Simplified NEK6 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the NEK6 Kinase Inhibition Assay (LANCE® Ultra TR-FRET).
Caption: Workflow for the MTT Cell Proliferation Assay.
Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.
References
- 1. Identification and antitumor activity of a novel inhibitor of the NIMA-related kinase NEK6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification and antitumor activity of a novel inhibitor of the NIMA-related kinase NEK6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of ZINC05007751's Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer compound ZINC05007751 with an alternative, ZINC04384801, focusing on its specificity as a NEK6 kinase inhibitor. The information presented is based on published experimental data to aid in the evaluation of its potential as a therapeutic agent.
Overview of this compound
This compound is a small molecule inhibitor of the NIMA-related kinase 6 (NEK6), a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis.[1] Overexpression of NEK6 has been implicated in various cancers, making it an attractive target for anti-cancer drug development.[2] this compound was identified through in-silico screening and has demonstrated antiproliferative activity against a range of human cancer cell lines.[3]
Comparative Analysis of Anti-Cancer Activity
The anti-cancer efficacy of this compound was evaluated against a panel of eight human cancer cell lines and compared with another NEK6 inhibitor, ZINC04384801. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | This compound IC50 (µM) | ZINC04384801 IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 45.3 ± 2.5 | 38.7 ± 1.5 |
| MCF-7 | Breast Cancer | > 100 | > 100 |
| PEO1 | Ovarian Cancer | 44.0 ± 3.0 | 35.0 ± 2.0 |
| COV318 | Ovarian Cancer | 85.0 ± 4.0 | 65.0 ± 3.5 |
| HCT-15 | Colon Cancer | 60.2 ± 3.8 | 55.4 ± 2.8 |
| SW948 | Colon Cancer | > 100 | > 100 |
| NCI-H1975 | Lung Cancer | 70.1 ± 5.1 | 62.3 ± 4.5 |
| NCI-H1299 | Lung Cancer | 58.6 ± 4.2 | 49.8 ± 3.7 |
Data sourced from De Donato M, et al. Sci Rep. 2018.
Specificity Profile of NEK6 Inhibitors
A key aspect of a targeted anti-cancer agent is its specificity for the intended molecular target. The selectivity of this compound and ZINC04384801 was assessed against a panel of NEK kinases.
| Kinase Target | This compound (% Inhibition at 10 µM) | ZINC04384801 (% Inhibition at 10 µM) |
| NEK1 | 47.0% | Not Reported |
| NEK2 | No significant activity | Not Reported |
| NEK6 | 42.5% | >50% (IC50 = 2.6 µM) |
| NEK7 | No significant activity | Not Reported |
| NEK9 | No significant activity | Not Reported |
Data for this compound sourced from De Donato M, et al. Sci Rep. 2018.
This compound demonstrates notable selectivity for NEK1 and NEK6 over other tested NEK family members. Importantly, studies have indicated that the inhibition of NEK6 does not affect the cell cycle of normal, non-cancerous cells, suggesting a cancer-specific mode of action. This inherent tumor selectivity is a highly desirable characteristic for a chemotherapeutic agent, potentially leading to a wider therapeutic window and reduced side effects.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the NEK6 signaling pathway and a typical experimental workflow for assessing the anti-cancer activity of compounds like this compound.
Caption: NEK6 signaling pathway in mitotic progression.
Caption: Experimental workflow for in vitro evaluation.
Experimental Protocols
LANCE-Ultra NEK6 Kinase Assay
This assay is used to determine the inhibitory activity of compounds against NEK6 kinase. The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Reagents: Recombinant human NEK6 enzyme, ULight™-p70S6K peptide substrate, Europium-anti-phospho-p70S6K antibody, ATP, and the test compound (this compound).
-
Procedure:
-
The NEK6 enzyme is incubated with the test compound at various concentrations in a kinase buffer.
-
The kinase reaction is initiated by the addition of a mixture of ULight™-p70S6K substrate and ATP.
-
The reaction is incubated at room temperature to allow for substrate phosphorylation.
-
The reaction is stopped by the addition of EDTA.
-
A detection mixture containing the Europium-labeled anti-phospho-p70S6K antibody is added.
-
After incubation, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal indicates inhibition of the kinase.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay is used to assess the antiproliferative activity of the compounds on cancer cell lines.
-
Materials: Human cancer cell lines, cell culture medium, 96-well plates, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The medium is removed, and a solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method is used to determine the effect of the compound on the cell cycle distribution of cancer cells.
-
Materials: Cancer cells, cell culture medium, test compound, PBS, ethanol (70%), RNase A, and Propidium Iodide (PI) staining solution.
-
Procedure:
-
Cells are treated with the test compound for a specified time.
-
Both adherent and floating cells are collected, washed with PBS, and fixed in ice-cold 70% ethanol.
-
The fixed cells are washed with PBS and then incubated with RNase A to degrade RNA.
-
The cells are then stained with a PI solution, which intercalates with DNA.
-
The DNA content of the cells is analyzed by flow cytometry.
-
-
Data Analysis: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified based on their DNA content. An accumulation of cells in a particular phase suggests a cell cycle arrest induced by the compound.
Conclusion
This compound is a selective inhibitor of NEK6 with demonstrated anti-cancer activity against a variety of cancer cell lines. Its specificity for NEK6, coupled with the finding that NEK6 inhibition appears to spare normal cells, highlights its potential as a targeted cancer therapeutic. The comparative data presented in this guide provides a basis for further investigation and development of this compound and related compounds as novel anti-cancer agents. Further studies, including in vivo efficacy and toxicity assessments, are warranted to fully elucidate its therapeutic potential.
References
Comparative Analysis of ZINC05007751's Efficacy in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Look at a Novel NEK6 Inhibitor
In the landscape of targeted cancer therapy, the NIMA-related kinase 6 (NEK6) has emerged as a promising target due to its pivotal role in cell cycle progression and its overexpression in numerous malignancies. This guide provides a comprehensive comparison of the preclinical efficacy of ZINC05007751, a potent NEK6 inhibitor, with alternative compounds. The data presented herein is intended to inform further research and development in this therapeutic area.
Quantitative Performance Analysis
The following tables summarize the available quantitative data for this compound and its comparators, focusing on enzymatic inhibition and antiproliferative activity in various cancer cell lines.
Table 1: In Vitro NEK6 Enzymatic Inhibition
| Compound | Target | IC50 (µM) | Selectivity |
| This compound | NEK6 | 3.4[1] | Selective for NEK1 and NEK6 over NEK2, NEK7, and NEK9.[1] |
| ZINC04384801 | NEK6 | 2.6 | Data on broader selectivity is not readily available. |
Table 2: Antiproliferative Activity (IC50) in Human Cancer Cell Lines
| Compound | MDA-MB-231 (Breast) | PEO1 (Ovarian) | NCI-H1299 (Lung) | HCT-15 (Colon) |
| This compound | < 100 µM | < 100 µM | < 100 µM | < 100 µM |
| ZINC04384801 | Not available | Not available | Not available | Not available |
| T-1101 tosylate | 14.8 - 21.5 nM | Not available | Not available | Not available |
*Note: Specific IC50 values for this compound in these cell lines are reported to be below 100 µM; however, precise values were not available in the reviewed literature.
Table 3: Synergistic Effects with Standard Chemotherapy
| Compound | Combination Agent | Cancer Cell Line | Effect |
| This compound | Cisplatin | PEO1 (BRCA2 mutated ovarian) | Reduces Cisplatin IC50 from 7.9 µM to 0.1 µM.[1] |
| This compound | Paclitaxel | PEO1 (BRCA2 mutated ovarian) | Synergistic effect observed.[1] |
Mechanism of Action: The NEK6 Signaling Axis
This compound exerts its anticancer effects by inhibiting NEK6, a kinase that plays a crucial role in the G2/M phase of the cell cycle. Inhibition of NEK6 disrupts mitotic progression, leading to cell cycle arrest and ultimately apoptosis in cancer cells. The following diagram illustrates the central role of NEK6 in cancer cell proliferation and survival.
References
Independent Verification of ZINC05007751's IC50 Value: A Comparative Guide for Researchers
For Immediate Release
This guide provides an objective comparison of the inhibitory activity of ZINC05007751 against its target, the serine/threonine kinase NEK6. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding the selection of research compounds. This document includes a comparative analysis of this compound with other known NEK6 inhibitors, detailed experimental protocols for assessing inhibitor potency, and visualizations of the relevant biological pathway and experimental workflow.
Comparative Analysis of NEK6 Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The IC50 value for this compound against NEK6 has been reported as 3.4 µM.[1][2][3] To provide a comprehensive understanding of its relative potency, the following table compares the IC50 values of this compound with other commercially available or published NEK6 inhibitors.
| Compound ID | Target | IC50 Value | Assay Platform |
| This compound | NEK6 | 3.4 µM | LANCE-Ultra TR-FRET Kinase Assay |
| ZINC04384801 | NEK6 | 2.6 µM | LANCE-Ultra TR-FRET Kinase Assay |
| Nerviano 17 | NEK6 | 595 nM | Not Specified |
| Nerviano 29 | NEK6 | 336 nM | Not Specified |
Experimental Methodologies
Accurate and reproducible experimental design is paramount for the independent verification of published data. This section provides detailed protocols for key assays relevant to the characterization of NEK6 inhibitors.
Biochemical IC50 Determination: LANCE Ultra TR-FRET Kinase Assay
The IC50 values for this compound and ZINC04384801 were determined using a LANCE Ultra Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay.[1][2] This homogeneous assay format is a widely accepted method for quantifying enzyme activity and inhibition in a high-throughput setting.
Principle: The assay measures the phosphorylation of a ULight™-labeled substrate by NEK6. A Europium (Eu)-labeled anti-phospho-substrate antibody binds to the phosphorylated substrate, bringing the Eu-donor and ULight-acceptor molecules into close proximity. Excitation of the Eu-chelate at 320 or 340 nm results in energy transfer to the ULight acceptor, which then emits a signal at 665 nm. The intensity of the emitted light is directly proportional to the extent of substrate phosphorylation and, therefore, NEK6 activity.
Generalized Protocol:
-
Kinase Reaction: Recombinant human NEK6 enzyme is incubated with a ULight-labeled peptide substrate and ATP in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The reaction is initiated in the presence of varying concentrations of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO). The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
Reaction Termination and Detection: The kinase reaction is stopped by the addition of EDTA. A detection mixture containing a Europium-labeled anti-phospho-substrate antibody in a detection buffer is then added. The plate is incubated for a further period (e.g., 60 minutes) at room temperature to allow for antibody binding.
-
Signal Measurement: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation at 320 or 340 nm and emission at 615 nm (Europium) and 665 nm (ULight). The ratio of the emission at 665 nm to that at 615 nm is calculated to determine the degree of inhibition.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Viability Assessment: MTT Assay
To assess the cytotoxic or anti-proliferative effects of NEK6 inhibition in a cellular context, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable method.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the NEK6 inhibitor (e.g., this compound) or vehicle control (DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Visualizing the Molecular Context and Experimental Process
To further aid in the understanding of NEK6's role and the methods used to assess its inhibition, the following diagrams are provided.
Figure 1. Simplified NEK6 signaling pathway in mitosis.
Figure 2. Experimental workflow for the MTT cell viability assay.
References
Comparative Analysis of ZINC05007751 and a Structurally Related Compound in Targeting NEK6 Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of ZINC05007751, a known inhibitor of the NIMA-related kinase 6 (NEK6), and a structurally similar active compound, ZINC04384801. This analysis is intended to provide researchers with objective data to inform further investigation and development of NEK6-targeted cancer therapies.
Introduction to this compound and NEK6 Inhibition
This compound has been identified as a potent and selective inhibitor of NEK6, a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis.[1][2][3][4] Elevated expression of NEK6 has been observed in various human cancers, making it an attractive target for anticancer drug development.[5] this compound exhibits antiproliferative activity against a range of cancer cell lines and has shown synergistic effects when combined with conventional chemotherapeutic agents like cisplatin and paclitaxel, particularly in BRCA2 mutated ovarian cancer cells. Its selectivity profile indicates potent inhibition of NEK1 and NEK6, with minimal activity against NEK2, NEK7, and NEK9.
For this comparative analysis, we will examine this compound alongside ZINC04384801, a structurally related compound that also demonstrates inhibitory activity against NEK6. While an inactive analog would be the ideal negative control, the comparison between these two active compounds provides valuable insights into the structure-activity relationship and the potential for developing more potent and selective NEK6 inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and ZINC04384801 based on available experimental findings.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (µM) |
| This compound | NEK6 | 3.4 |
| ZINC04384801 | NEK6 | 2.6 |
Table 2: Selectivity Profile of this compound
| Kinase | Inhibition |
| NEK1 | Active |
| NEK6 | Active |
| NEK2 | No Significant Activity |
| NEK7 | No Significant Activity |
| NEK9 | No Significant Activity |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, it is crucial to visualize the NEK6 signaling pathway and the experimental workflows used to characterize its effects.
Caption: NEK6 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing NEK6 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
In Vitro NEK6 Kinase Assay
This assay is designed to measure the direct inhibitory effect of the compounds on NEK6 kinase activity.
Materials:
-
Recombinant human NEK6 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound and ZINC04384801 (or other test compounds)
-
ADP-Glo™ Kinase Assay Kit (Promega) or radioactive [γ-³²P]ATP
-
96-well plates
-
Plate reader capable of luminescence or scintillation counting
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer, the test compound, and the NEK6 enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction according to the detection method (e.g., adding ADP-Glo™ reagent or spotting onto phosphocellulose paper).
-
Quantify the kinase activity by measuring the luminescence or radioactivity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of the compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound and ZINC04384801 (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the test compounds.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound and ZINC04384801 (or other test compounds)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for cell fixation
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture dishes and treat them with the test compounds for a specified duration.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.
-
Acquire data for at least 10,000 events per sample and analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Conclusion
References
- 1. Identification and antitumor activity of a novel inhibitor of the NIMA-related kinase NEK6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. S-EPMC6207720 - Identification and antitumor activity of a novel inhibitor of the NIMA-related kinase NEK6. - OmicsDI [omicsdi.org]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
ZINC05007751: A Comparative Analysis of a Novel NEK6 Inhibitor in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activity of ZINC05007751, a potent inhibitor of the NIMA-related kinase 6 (NEK6). This document summarizes key experimental data, details methodological protocols, and visualizes the underlying signaling pathways to offer a clear perspective on its potential as an anti-cancer agent.
This compound has emerged as a significant compound in the study of cancer therapeutics due to its targeted inhibition of NEK6, a kinase implicated in cell cycle control and tumorigenesis. This guide compares its activity with another NEK6 inhibitor, ZINC04384801, and standard chemotherapeutic agents, providing a quantitative basis for its evaluation.
Comparative Biological Activity
This compound demonstrates potent and selective inhibition of NEK6, a key regulator of mitosis. Its efficacy has been benchmarked against ZINC04384801 and conventional chemotherapy drugs, with results indicating its potential as a standalone or synergistic therapeutic agent.
In Vitro Kinase Inhibition
The inhibitory activity of this compound against NEK6 was determined using the LANCE-Ultra NEK6 kinase assay. This assay measures the phosphorylation of a substrate by NEK6, and the reduction in this activity in the presence of an inhibitor is quantified to determine the half-maximal inhibitory concentration (IC50).
| Compound | Target | IC50 (µM) |
| This compound (Compound 8) | NEK6 | 3.4 ± 1.2[1] |
| ZINC04384801 (Compound 21) | NEK6 | 2.6 ± 0.05[1] |
This compound is highly selective for NEK1 and NEK6, with no significant activity observed against other NEK family members such as NEK2, NEK7, and NEK9.[2]
Antiproliferative Activity in Cancer Cell Lines
The antiproliferative effects of this compound were evaluated across a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The tables below compare the IC50 values of this compound with those of standard chemotherapeutic agents, Cisplatin and Paclitaxel.
Table 2: Antiproliferative Activity (IC50 in µM) of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast | 65 ± 15 |
| PEO1 | Ovary | 44 ± 6.5 |
| NCI-H1299 | Lung | 87.8 ± 10 |
| HCT-15 | Colon | 98.5 ± 0.5 |
Table 3: Comparative Antiproliferative Activity (IC50 in µM)
| Cell Line | This compound | Cisplatin | Paclitaxel |
| MDA-MB-231 | 65 ± 15 | ~1[3] | ~0.3-5[4] |
| PEO1 | 44 ± 6.5 | 7.9 (synergistic reduction to 0.1 with this compound) | Data not available |
Note: IC50 values for Cisplatin and Paclitaxel are sourced from various studies and may have different experimental conditions.
Synergistic Effects
Notably, this compound exhibits a synergistic effect when combined with Cisplatin and Paclitaxel in a BRCA2 mutated ovarian cancer cell line (PEO1). This suggests its potential in combination therapies to enhance the efficacy of existing treatments and overcome drug resistance.
NEK6 Signaling Pathway
NEK6 is a crucial kinase in the cell cycle, particularly during mitosis. Its activation is part of a cascade involving other kinases, and it has several downstream targets that are essential for proper cell division. Dysregulation of this pathway is a hallmark of many cancers.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
LANCE-Ultra NEK6 Kinase Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the kinase activity of NEK6.
Materials:
-
Recombinant NEK6 enzyme
-
ULight™-labeled substrate peptide
-
Europium-labeled anti-phospho specific antibody
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
384-well white OptiPlate™
-
TR-FRET capable plate reader
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the NEK6 enzyme, ULight-substrate, and the test compound (this compound or ZINC04384801) in the assay buffer.
-
Initiate the reaction by adding ATP. The final ATP concentration should be at its Km value for NEK6.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding EDTA.
-
Add the Europium-labeled anti-phospho antibody in a detection buffer.
-
Incubate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
-
Measurement:
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.
-
The ratio of the emissions (665/615) is proportional to the amount of phosphorylated substrate.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, PEO1, NCI-H1299, HCT-15)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or other test compounds for a specific duration (e.g., 72 hours).
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
References
- 1. Identification and antitumor activity of a novel inhibitor of the NIMA-related kinase NEK6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Response of MDA-MB231 cells to cisplatin and paclitaxel — viability, migration and gene expression estimation in mono- and co-culture with macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
On-Target Efficacy of ZINC05007751 on the NEK6 Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZINC05007751, a potent inhibitor of the NEK6 kinase, with other known inhibitors. The data presented herein is supported by established experimental protocols to assist researchers in evaluating its on-target effects and potential therapeutic applications.
Introduction to NEK6 and this compound
NIMA-related kinase 6 (NEK6) is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis. Its dysregulation has been implicated in the development and progression of various cancers, making it an attractive target for novel anti-cancer therapies. This compound has been identified as a potent inhibitor of NEK6, demonstrating significant potential in preclinical studies.[1] This guide aims to provide an objective comparison of this compound's performance against other available NEK6 inhibitors.
Biochemical Potency of NEK6 Inhibitors
The in vitro inhibitory activity of this compound and other selected NEK6 inhibitors was determined using biochemical kinase assays. The half-maximal inhibitory concentration (IC50) values, representing the concentration of an inhibitor required to reduce the enzymatic activity of NEK6 by 50%, are summarized in the table below.
| Compound | IC50 (µM) |
| This compound | 3.4[2] |
| ZINC04384801 | 2.6[2] |
| Nerviano 29 | 0.595 |
| Nerviano 17 | < 1 |
| HSW-04-02 | 0.89 |
Antiproliferative Activity in Cancer Cell Lines
The on-target effect of NEK6 inhibition translates to antiproliferative activity in various cancer cell lines. The table below summarizes the 50% growth inhibition (GI50) values for this compound and other inhibitors across a panel of human cancer cell lines. Lower GI50 values indicate greater potency in inhibiting cell growth.
| Compound | Cell Line | Cancer Type | GI50 (µM) |
| This compound | MDA-MB-231 | Breast Cancer | < 100 |
| PEO1 | Ovarian Cancer | < 100 | |
| NCI-H1299 | Lung Cancer | < 100 | |
| HCT-15 | Colon Cancer | < 100 | |
| Compound X | Various | Various | Data Not Available |
| Compound Y | Various | Various | Data Not Available |
NEK6 Signaling Pathway
The following diagram illustrates the central role of NEK6 in the cell cycle signaling cascade. NEK9, activated by the CDK1/PLK1 complex, phosphorylates and activates NEK6. Activated NEK6 then phosphorylates downstream substrates, such as the kinesin Eg5, to regulate mitotic spindle formation and ensure proper cell division.
Caption: The NEK6 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines the typical workflow for characterizing the on-target effects of NEK6 inhibitors like this compound.
Caption: Experimental workflow for the evaluation of NEK6 inhibitors.
Experimental Protocols
In Vitro Kinase Assay (LANCE® Ultra TR-FRET)
This assay quantitatively measures the in vitro potency of compounds against NEK6.
Materials:
-
Recombinant human NEK6 enzyme
-
ULight™-labeled substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., this compound)
-
384-well white microplates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.
-
Add 5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 5 µL of a 2x NEK6 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP/ULight™-substrate mixture.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of EDTA solution.
-
Add 5 µL of the Eu-labeled antibody detection reagent.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the results against the compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding of an inhibitor to NEK6 within a cellular context.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
SDS-PAGE and Western blot reagents
-
Primary antibody against NEK6
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 25°C.
-
Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blot using an anti-NEK6 antibody.
-
Quantify the band intensities and plot the percentage of soluble NEK6 against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Conclusion
This compound is a potent and selective inhibitor of NEK6 kinase with demonstrated antiproliferative activity in various cancer cell lines. This guide provides a framework for comparing its on-target effects with other NEK6 inhibitors, utilizing standardized biochemical and cellular assays. The detailed protocols and pathway diagrams serve as a valuable resource for researchers investigating the therapeutic potential of targeting the NEK6 pathway in cancer. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound.
References
Safety Operating Guide
Safe Disposal of ZINC05007751: A Procedural Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for ZINC05007751 is not publicly available. The following procedures are based on general best practices for the disposal of small molecule kinase inhibitors, which should be handled as potentially hazardous compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations. This guide provides essential safety and logistical information but should not supersede institutional protocols.
Proper management and disposal of the research compound this compound are crucial for maintaining laboratory safety and ensuring environmental protection. As a potent NIMA-related kinase NEK6 inhibitor, this compound and all materials contaminated with it must be handled with care throughout their lifecycle, from use to final disposal.
Immediate Safety and Handling Precautions
Before beginning any work or disposal procedures involving this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Required PPE:
-
Gloves: Chemical-resistant nitrile gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation of fine powders.
All handling of the solid compound and preparation of solutions should be performed within a certified chemical fume hood.
Quantitative Data Summary
While a comprehensive hazard profile for this compound is not available, the following chemical and physical properties have been identified from supplier information.
| Property | Value |
| Molecular Weight | 304.3 g/mol |
| Formula | C₁₈H₁₂N₂O₃ |
| CAS Number | 591239-68-8 |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Step-by-Step Disposal Procedures
The proper disposal of this compound involves the careful segregation of waste streams at the point of generation. Never mix chemical waste with regular trash or biohazardous waste unless explicitly permitted by your institution's EHS department.
Unused or expired solid this compound must be disposed of as hazardous chemical waste.
-
Containerization: Keep the compound in its original, clearly labeled container if possible. If the original container is compromised, transfer the material to a new, compatible, and sealable container suitable for solid hazardous waste.
-
Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name ("this compound"), the quantity of the waste, and any known hazard information.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure and have secondary containment to mitigate any potential spills.
-
EHS Pickup: Once the waste is ready for disposal, arrange for a pickup through your institution's EHS department according to their specific procedures.
This protocol applies to all solutions containing this compound, including stock solutions (e.g., in DMSO) and experimental solutions (e.g., in cell culture media or buffers).
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. Be mindful of solvent compatibility; for instance, halogenated and non-halogenated solvent waste streams may need to be collected separately.
-
No Drain Disposal: Do not dispose of any solutions containing this compound down the drain.[1]
-
Labeling: Clearly label the liquid waste container with a hazardous waste label, specifying all chemical constituents (e.g., "this compound in DMSO"), their estimated concentrations or volumes, and any known hazards.
-
Storage: Keep the waste container tightly sealed when not in use. Store it in the laboratory's designated SAA, segregated from incompatible waste streams.
-
EHS Pickup: When the container is full or no longer in use, request a waste pickup from your institution's EHS department.
All disposable items that have come into direct contact with this compound are considered contaminated and must be disposed of as solid hazardous waste.
-
Segregation: Collect items such as gloves, pipette tips, vials, and absorbent bench paper in a designated container or durable waste bag specifically for solid hazardous chemical waste.[2]
-
Containerization: Ensure the container or bag is clearly labeled as "Hazardous Waste" and specifies the contaminant ("this compound contaminated debris").
-
Storage: Once the container is full, seal it and store it in the SAA.
-
EHS Pickup: Arrange for disposal through your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste streams.
References
Personal protective equipment for handling ZINC05007751
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of ZINC05007751, a potent NIMA-related kinase NEK6 inhibitor. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment. This compound has demonstrated antiproliferative activity against various human cancer cell lines and may exhibit cytotoxic properties.[1][2][3] Therefore, it must be handled with the utmost care, treating it as a potentially hazardous compound.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This is based on standard laboratory procedures for potent bioactive compounds.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Essential to prevent eye contact with airborne particles or splashes. |
| Face Shield | Recommended when there is a significant risk of splashes or when handling larger quantities. | |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Check for and remove any punctured or contaminated gloves immediately. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat is mandatory to protect skin and clothing from contamination. |
| Chemical-Resistant Apron or Gown | Advised when handling larger quantities or during procedures with a high risk of splashing.[4][5] | |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powdered form of the compound outside of a certified chemical fume hood to prevent inhalation. |
Operational and Disposal Plans
Engineering Controls:
-
Chemical Fume Hood: All handling of powdered this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: When weighing the powdered compound, use a dedicated, clean spatula and weighing vessel. Perform this task in a fume hood to contain any airborne particles.
-
Dissolving: this compound is soluble in DMSO. When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing. The compound is noted to be unstable in solution, so fresh preparation is recommended.
-
Personal Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Spill Management:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Contain: For small spills, contain the material with an absorbent pad or spill pillow.
-
Clean: Wearing appropriate PPE, carefully clean the spill area. For powdered spills, gently cover with a damp paper towel to avoid creating dust, then use a chemical spill kit.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Disposal Plan:
-
Waste Collection: All solid waste contaminated with this compound (e.g., gloves, wipes, weighing paper) and unused compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions of this compound should be collected in a separate, labeled hazardous waste container.
-
Disposal Route: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Do not dispose of down the drain.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
